(1-Benzylindazol-3-yl)methanol
描述
Structure
3D Structure
属性
IUPAC Name |
(1-benzylindazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-11-14-13-8-4-5-9-15(13)17(16-14)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQDXNFPEFHRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443142 | |
| Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-21-9 | |
| Record name | 1-(Phenylmethyl)-1H-indazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Benzylindazol-3-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131427219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Benzyl-1H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylindazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (1-Benzylindazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound is a substituted indazole derivative characterized by a benzyl group attached to one of the nitrogen atoms of the indazole ring and a hydroxymethyl group at the 3-position.
IUPAC Name: (1-Benzyl-1H-indazol-3-yl)methanol CAS Number: 131427-21-9 Synonyms: 1-BENZYL-3-HYDROXYMETHYL-1H-INDAZOLE, 1H-Indazole-3-methanol, 1-(phenylmethyl)-
Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that while some data is available from commercial suppliers and patents, a complete experimental characterization of all physical properties is not extensively reported in the public literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | AK Scientific, Inc.[1] |
| Molecular Weight | 238.28 g/mol | AK Scientific, Inc.[1] |
| Appearance | Not available | |
| Melting Point | Not available | AK Scientific, Inc.[1] |
| Boiling Point | Not available | AK Scientific, Inc.[1] |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Structure:
Caption: Chemical structure of this compound.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following data has been reported for this compound.[2]
¹H NMR (300 MHz, DMSO-d₆) δ (ppm):
-
7.86 (d, 1H, J = 8.2 Hz)
-
7.64 (d, 1H, J = 8.5 Hz)
-
7.36 (t, 1H, J = 7.2 Hz)
-
7.28 (m, 5H)
-
7.12 (t, 1H, J = 7.5 Hz)
-
5.6 (s, 2H)
-
5.27 (t, 1H, J = 5.8 Hz)
-
4.79 (d, 2H, J = 5.8 Hz)
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm):
-
145.2
-
140.3
-
137.7
-
128.5 (2C)
-
127.4
-
127.3 (2C)
-
126.2
-
122.2
-
120.9
-
120.0
-
109.6
-
56.6
-
51.6
Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A detailed experimental protocol is provided in patent EP2462119A1.[2] The key steps involve the formation of a Grignard reagent from 1-benzyl-3-bromo-1H-indazole, followed by a reaction with formaldehyde.
Synthesis of 1-benzyl-3-bromo-1H-indazole: This precursor can be prepared from 3-bromo-1H-indazole and benzyl bromide.
Synthesis of this compound:
-
A solution of 2M isopropyl magnesium chloride in THF is placed in a dry flask under a nitrogen atmosphere and cooled to approximately -10 °C.
-
A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over about one hour, maintaining the low temperature.
-
The reaction mixture is stirred for at least 6 hours, resulting in a yellow suspension.
-
Gaseous formaldehyde (generated by heating a suspension of paraformaldehyde in xylene) is then passed through the reaction mixture for approximately two hours at a temperature below 0 °C.
-
The reaction is quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The product is then extracted with ethyl acetate, and the organic phases are combined, washed, dried, and concentrated.
-
The crude product is purified by precipitation with n-heptane, followed by filtration and drying.
Caption: Synthetic workflow for this compound.
Biological Activity and Drug Development Potential
Currently, there is a notable lack of publicly available information specifically detailing the biological activity, pharmacological profile, or direct applications in drug development for this compound.
It is important to distinguish this compound from the structurally related but distinct molecule, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1). YC-1 has been studied for its antiplatelet activity and its effects on soluble guanylyl cyclase (sGC).[3] However, these findings cannot be directly extrapolated to this compound due to the structural differences.
The indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Therefore, this compound may serve as a valuable intermediate or starting material for the synthesis of novel, biologically active compounds. Further research is required to elucidate its potential therapeutic applications.
Safety Information
According to the Safety Data Sheet (SDS) provided by AK Scientific, Inc., (1-Benzyl-1H-indazol-3-yl)methanol is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[1]
Conclusion
This compound is a heterocyclic compound with a well-defined structure and established synthetic protocols. While detailed information on its physical properties and biological activity is currently limited in the public domain, its structural similarity to other biologically active indazole derivatives suggests its potential as a valuable building block in medicinal chemistry and drug discovery efforts. Further investigation into its pharmacological profile is warranted to fully understand its therapeutic potential. Researchers are encouraged to consult the referenced patent for detailed experimental procedures and the safety data sheet for comprehensive handling guidelines.
References
- 1. aksci.com [aksci.com]
- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of (1-Benzylindazol-3-yl)methanol from o-Toluidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides an in-depth guide to a multi-step synthesis of (1-Benzylindazol-3-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, o-toluidine. The synthesis involves the formation of the indazole core, subsequent functionalization at the C-3 position with a carboxylic acid group, N-1 benzylation, and final reduction to the target alcohol. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Overall Synthetic Pathway
The transformation of o-toluidine into this compound is accomplished via a four-step synthetic sequence. The pathway commences with the construction of the indazole ring system from o-toluidine, followed by selective functionalization and modification to yield the final product.
Caption: Overall four-step synthesis workflow from o-toluidine.
Experimental Protocols and Data
This section details the experimental procedures for each step of the synthesis. All quantitative data, including reactant quantities, reaction conditions, and yields, are summarized in the subsequent tables for clarity and comparison.
Step 1: Synthesis of 1H-Indazole from o-Toluidine
The initial step involves the synthesis of the indazole core from o-toluidine. This procedure is based on the Jacobson Indazole Synthesis, which proceeds through N-acetylation, nitrosation, and subsequent intramolecular cyclization.[1][2]
Experimental Protocol:
-
o-Toluidine (0.839 mol) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml). The exothermic acetylation reaction is managed by cooling in an ice bath.[1]
-
The resulting solution of N-acetyl-o-toluidine is cooled to 1-4°C and subjected to nitrosation by introducing a stream of nitrous gases, generated by the reaction of nitric acid on sodium nitrite.[1]
-
The nitrosation is complete when the solution maintains a permanent black-green color, indicating an excess of N₂O₃.[1]
-
The N-nitroso-o-acetotoluidide intermediate is then poured onto ice, and the oily product is extracted with benzene.[1]
-
The benzene extract is added to a boiling solution of sodium hydroxide in ethanol. The decomposition of the nitroso compound and cyclization to indazole occurs with vigorous nitrogen evolution.[1]
-
After the reaction subsides, the solution is boiled briefly, cooled, and extracted with hydrochloric acid.[1]
-
The acidic extracts are combined and treated with excess ammonia to precipitate the crude 1H-indazole, which is then collected by filtration, washed, and dried.[1]
-
Purification is achieved via vacuum distillation to yield colorless 1H-indazole.[1]
Table 1: Reagents and Conditions for 1H-Indazole Synthesis
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [1] |
| Moles of Starting Material | 0.839 mol | [1] |
| Key Reagents | Acetic Anhydride, Nitrous Gases (NaNO₂/HNO₃), NaOH | [1] |
| Solvent | Glacial Acetic Acid, Benzene, Ethanol | [1] |
| Reaction Temperature | 1-4°C (Nitrosation), Reflux (Cyclization) | [1] |
| Reaction Time | ~6 hours (Nitrosation) | [1] |
| Product Yield (Crude) | 36-47% | [1] |
| Melting Point | 148°C (Purified) | [1] |
Step 2: Synthesis of 1H-Indazole-3-carboxylic Acid
This step involves the selective introduction of a carboxylic acid group at the C-3 position of the indazole ring. The protocol involves N-protection, directed lithiation, and carboxylation.[3]
Experimental Protocol:
-
1H-Indazole is first protected at the N-2 position using (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl).
-
The N-2 protected indazole is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C).
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect a C-3 lithiation.
-
Carbon dioxide (from dry ice or a cylinder) is then introduced into the reaction mixture. The lithiated intermediate reacts with CO₂ to form a carboxylate salt.[3]
-
The reaction is quenched with an aqueous acid solution to protonate the carboxylate.
-
The SEM protecting group is removed by refluxing in a mixture of THF and TBAF (1M in THF).[3]
-
After workup, including acidification with citric acid, the solid 1H-indazole-3-carboxylic acid is isolated by filtration.[3]
Table 2: Reagents and Conditions for 1H-Indazole-3-carboxylic Acid Synthesis
| Parameter | Value | Reference |
| Starting Material | 1H-Indazole | [3] |
| Key Reagents | SEM-Cl, n-Butyl Lithium, CO₂, TBAF | [3] |
| Solvent | THF, DMF | [3] |
| Reaction Temperature | -78°C (Lithiation), 80°C (Deprotection) | [3] |
| Product Yield | 98% (Deprotection Step) | [3] |
| Melting Point | 259-262°C | [3] |
Step 3: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic Acid
The N-1 position of the indazole ring is selectively benzylated in this step. The use of sodium hydride in THF favors alkylation at the N-1 position.[4][5]
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C, a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF is added slowly.
-
The mixture is allowed to stir at 0°C for 30 minutes and then at room temperature for an additional hour to ensure complete formation of the sodium salt.[6]
-
The reaction is cooled back to 0°C, and benzyl bromide (1.1 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The organic solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography or recrystallization.[7]
Table 3: Reagents and Conditions for N-1 Benzylation
| Parameter | Value | Reference |
| Starting Material | 1H-Indazole-3-carboxylic Acid | [4][5] |
| Key Reagents | Sodium Hydride (NaH), Benzyl Bromide | [4][6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | 0°C to Room Temperature | [6] |
| Reaction Time | Overnight | [6] |
| Product Yield | 51-96% (for analogous alkylations) | [5] |
Step 4: Synthesis of this compound
The final step is the reduction of the carboxylic acid functional group to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
A solution of 1-Benzyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
In a separate flask, a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF is prepared and cooled to 0°C.
-
The solution of the carboxylic acid is added dropwise to the cooled LiAlH₄ suspension.[8]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is then carefully cooled to 0°C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by silica gel column chromatography if necessary.
Table 4: Reagents and Conditions for Reduction to Alcohol
| Parameter | Value | Reference |
| Starting Material | 1-Benzyl-1H-indazole-3-carboxylic Acid | [9] |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) | [8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [8] |
| Reaction Temperature | 0°C to Room Temperature | [8] |
| Reaction Time | 2-4 hours | [8] |
| Final Product | This compound | [10] |
| Melting Point | 85-86°C | [10] |
Key Transformation Logic
The synthesis relies on a series of well-established and logical chemical transformations. The initial ring formation is a classic method for creating the indazole scaffold. Subsequent steps focus on modifying this core.
Caption: Logical flow of key chemical transformations in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 6. benchchem.com [benchchem.com]
- 7. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. (1-Benzyl-1H-1,2,3-triazol-5-yl)Methanol synthesis - chemicalbook [chemicalbook.com]
- 9. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 10. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
The Emerging Anticancer Potential of (1-Benzylindazol-3-yl)methanol and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer agents. Within this class, (1-Benzylindazol-3-yl)methanol and its derivatives are attracting significant interest for their potential as novel therapeutics. This technical guide provides an in-depth overview of the reported biological activities of these compounds in cancer cell lines, complete with detailed experimental protocols and a focus on the underlying mechanisms of action.
Antiproliferative and Cytotoxic Activity
Derivatives of 1-benzyl-indazole have demonstrated potent growth inhibitory effects across a range of human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cell population. The data presented below is a compilation from various studies on 1-benzyl-indazole analogs, showcasing their activity spectrum.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 ± 0.47 | [1] |
| (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (2f) | 4T1 (Breast) | 0.23 - 1.15 | [2] |
| Indazole-chalcone hybrid (4a) | MKN45 (Gastric) | 2.65 | [3] |
| Indazole-chalcone hybrid (4d) | MKN45 (Gastric) | 3.55 | [3] |
| 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [4] |
| New Indazol-Pyrimidine-Based Derivative (4f) | MCF-7 (Breast) | 1.629 | [5] |
| New Indazol-Pyrimidine-Based Derivative (4i) | MCF-7 (Breast) | 1.841 | [5] |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d,e) | SR (Leukemia) | < 1 (as low as 0.0153) | [6] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of 1-benzyl-indazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Several studies have shown that these compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of cancer cells with some indazole derivatives leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2] The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process.
Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G1/S or G2/M phase transitions.[1][6] This prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth.
Key Signaling Pathways
The biological activities of 1-benzyl-indazole derivatives are mediated through their interaction with various cellular signaling pathways that are often dysregulated in cancer.
General Experimental Workflow
A typical workflow for evaluating the in vitro anticancer activity of a compound like this compound is outlined below.
General workflow for in vitro evaluation of anticancer compounds.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some 1-benzyl-indazole derivatives have been shown to inhibit VEGFR-2.[1]
Simplified VEGFR-2 signaling pathway and potential inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical receptor tyrosine kinase involved in cell proliferation, survival, and differentiation. Its dysregulation is a common feature of many cancers.
Overview of the EGFR signaling pathway and its role in apoptosis.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Inhibition of CDK2 can lead to cell cycle arrest.
Role of CDK2 in the G1/S cell cycle transition.
Detailed Experimental Protocols
This section provides standardized protocols for the key assays used to evaluate the anticancer activity of this compound and its analogs.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[7]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[7]
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[8]
-
Treat the cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Add 10-20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C.[7][8]
-
Carefully remove the medium without disturbing the formazan crystals.[7]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Measure the absorbance at 570-590 nm using a multi-well spectrophotometer.[7][10]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin-binding buffer.[4]
-
Flow cytometer.
Procedure:
-
Induce apoptosis in cells by treating with the test compound for the desired time.[4]
-
Harvest the cells and wash them once with cold PBS.[4]
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[11][12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4]
-
Analyze the samples by flow cytometry as soon as possible.[4]
Propidium Iodide (PI) Cell Cycle Analysis
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A).[13]
-
Ice-cold 70% ethanol.[14]
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[14]
-
Incubate the cells on ice for at least 30 minutes (or store at 4°C).[14]
-
Centrifuge the fixed cells and wash twice with PBS.[14]
-
Resuspend the cell pellet in PI staining solution.[13]
-
Incubate for 15-30 minutes at room temperature in the dark.[2][13]
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins, such as caspases and Bcl-2 family members, to elucidate the molecular mechanisms of apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compound and lyse them using RIPA buffer.[15]
-
Determine the protein concentration of the lysates.[15]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[16]
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant anticancer potential. The available data strongly suggest that their mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships, identify specific molecular targets, and evaluate the in vivo efficacy and safety of these compounds. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the development of novel indazole-based cancer therapies.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-depth Technical Guide: The Kinase Inhibitor Landscape of the Indazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action of (1-Benzylindazol-3-yl)methanol as a kinase inhibitor. The following guide provides an in-depth overview of the broader indazole scaffold, for which a significant body of research exists, demonstrating its importance in the development of kinase inhibitors for various therapeutic areas.
Introduction to the Indazole Scaffold
The indazole moiety is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to purines allows it to function as an effective ATP-competitive inhibitor for a wide range of protein kinases. This has led to the development of numerous indazole-based compounds with potent anti-cancer, anti-inflammatory, and other therapeutic properties. This guide will explore the kinase inhibitory activities of various indazole derivatives, providing insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Kinase Inhibition by Indazole Derivatives: A Survey of Key Targets
Indazole-based compounds have been successfully developed to target a variety of protein kinases implicated in oncogenic signaling pathways.
Several indazole derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis. For instance, certain quinazoline derivatives bearing an indazole moiety have demonstrated significant anti-cancer activity, with IC50 values against VEGFR-2 in the nanomolar range[1].
The indazole scaffold has also been incorporated into inhibitors of EGFR, a receptor tyrosine kinase frequently mutated or overexpressed in various cancers. Some quinazoline-indazole hybrids have exhibited potent inhibition of EGFR, with IC50 values comparable to or better than the approved drug Erlotinib[1].
In the context of chronic myeloid leukemia (CML), 3-aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, including activity against the challenging T315I gatekeeper mutant. These compounds have shown remarkable anti-leukemic activity in both enzymatic and cell-based assays[2].
A series of 3-ethynyl-1H-indazoles has been identified as inhibitors of key components of the PI3K pathway, including PI3K, PDK1, and mTOR. These compounds have demonstrated anti-proliferative activity in both monolayer and three-dimensional tumor models[3].
1-Benzyl-1H-pyrazole derivatives, which share a similar structural motif with the requested compound, have been optimized as potent inhibitors of RIP1 kinase, a key mediator of necroptosis. These inhibitors have shown therapeutic potential in a mouse model of pancreatitis[4].
Quantitative Data on Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of selected indazole derivatives against their respective kinase targets.
| Compound Class | Target Kinase | IC50 / Kd | Cell-based Assay (EC50 / GI50) | Reference |
| Quinazoline-Indazole Hybrid | VEGFR-2 | 0.148 µM | MCF-7: 0.15 µM; HepG-2: 0.12 µM | [1] |
| Quinazoline-Indazole Hybrid | EGFR | 21.4 nM | MCF-7: 1.9 µM; MDA-MB-231: 0.57 µM | [1] |
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (WT) | < 0.5 nM | Ba/F3 BCR-ABL: Potent Inhibition | [2] |
| 3-Aminoindazole Derivative (AKE-72) | BCR-ABL (T315I) | 9 nM | Ba/F3 BCR-ABL T315I: Potent Inhibition | [2] |
| 3-Ethynyl-1H-Indazole | PI3Kα | 361 nM | - | [3] |
| 1-Benzyl-1H-pyrazole Derivative (4b) | RIP1 Kinase | Kd = 0.078 µM | 0.160 µM | [4] |
Experimental Protocols
The evaluation of indazole derivatives as kinase inhibitors typically involves a combination of biochemical and cell-based assays.
-
Principle: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
General Protocol:
-
A purified recombinant kinase is incubated with its specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.
-
The test compound, at various concentrations, is added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
-
Principle: To assess the effect of a compound on the growth and survival of cancer cells that are dependent on the target kinase.
-
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values are calculated.
-
-
Principle: To determine the effect of a compound on the phosphorylation status of the target kinase and its downstream signaling proteins within cells.
-
General Protocol:
-
Cells are treated with the test compound for a specific duration.
-
The cells are lysed to extract total proteins.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream proteins.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Visualizing Kinase Inhibition Pathways
The following diagrams illustrate the general principles of kinase inhibition and the signaling pathways targeted by indazole derivatives.
Caption: General mechanism of ATP-competitive kinase inhibition by indazole derivatives.
Caption: Key oncogenic signaling pathways targeted by indazole-based kinase inhibitors.
Conclusion
While specific information on the kinase inhibitory activity of this compound is not available in the current scientific literature, the broader indazole scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate the significant therapeutic potential of indazole derivatives in oncology and other diseases driven by aberrant kinase signaling. Further research into novel indazole-based compounds, including systematic exploration of substitutions at various positions of the indazole ring, is likely to yield new and improved therapeutic agents.
References
- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
(1-Benzylindazol-3-yl)methanol: A Technical Deep Dive into its Discovery and Scientific History
(1-Benzylindazol-3-yl)methanol , a key intermediate in the synthesis of various biologically active molecules, has a history rooted in the pursuit of novel therapeutic agents. This technical guide provides an in-depth exploration of its discovery, synthesis, and the scientific context of its development, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Synthesis
The earliest documented synthesis of this compound appears in the European patent EP 0382276 A2 , filed on February 6, 1990, by Angelini Acraf S.p.A. [1]. The inventors listed on related patents for similar compounds from the same assignee include Giuliano Caracciolo Torchiarolo, Tommaso Iacoangeli, and Guido Furlotti. While the primary focus of the patent was on a series of 1-benzyl-indazole derivatives with analgesic properties, the synthesis of this compound was a crucial step.
The original synthetic approach, as described in subsequent patents referencing this prior art, involved the reduction of 1-benzyl-1(H)-indazol-3-carboxylic acid . This foundational method utilized potent reducing agents, with lithium aluminum hydride (LiAlH₄) being a typical choice for such transformations.
A later European patent, EP 2462119 A1 , also from Angelini Acraf S.p.A., describes a refined and more scalable process for the preparation of this compound, highlighting its continued importance as a synthetic intermediate. This newer method starts from 3-iodo-1H-indazole and proceeds through a benzylation step followed by a metal-catalyzed carbonylation and subsequent reduction.
Physicochemical and Characterization Data
Quantitative data for this compound is available from various sources, primarily patent literature. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | PubChem |
| Molecular Weight | 238.29 g/mol | PubChem |
| Melting Point | 85-86 °C | EP 2462119 A1 |
| Appearance | White solid | EP 2462119 A1 |
Nuclear Magnetic Resonance (NMR) Data:
¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. The following data was reported in patent EP 2462119 A1:
¹H NMR (300 MHz, DMSO-d₆) δ (ppm):
-
7.86 (d, 1H, J = 8.2 Hz)
-
7.64 (d, 1H, J = 8.5 Hz)
-
7.36 (t, 1H, J = 7.2 Hz)
-
7.28 (m, 5H)
-
7.12 (t, 1H, J = 7.5 Hz)
-
5.60 (s, 2H)
-
5.27 (t, 1H, J = 5.8 Hz)
-
4.79 (d, 2H, J = 5.8 Hz)
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm):
-
145.2
-
140.3
-
137.7
-
128.5 (2C)
-
127.4
-
127.3 (2C)
-
126.2
-
122.2
-
120.9
-
120.0
-
109.6
-
56.6
-
51.6
Experimental Protocols
Original Synthesis via Reduction (as inferred from EP 0382276)
-
Preparation of Reactant: 1-benzyl-1(H)-indazol-3-carboxylic acid is dissolved in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A solution of a reducing agent, typically lithium aluminum hydride (LiAlH₄) in the same solvent, is slowly added to the solution of the carboxylic acid at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.
-
Work-up and Isolation: The resulting mixture is filtered, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
Refined Synthesis (as described in EP 2462119 A1)
This improved synthesis avoids the direct use of the expensive 1-benzyl-1(H)-indazol-3-carboxylic acid.
-
Benzylation of 3-Iodo-1H-indazole: 3-Iodo-1H-indazole is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or dimethylformamide) to yield 1-benzyl-3-iodo-1H-indazole.
-
Formylation: The resulting 1-benzyl-3-iodo-1H-indazole undergoes a Grignard exchange reaction followed by formylation to introduce a formyl group at the 3-position, yielding 1-benzyl-1H-indazole-3-carbaldehyde.
-
Reduction to the Alcohol: The carbaldehyde is then reduced to the corresponding alcohol, this compound, using a reducing agent such as sodium borohydride in an alcoholic solvent.
-
Purification: The final product is purified by precipitation and filtration, yielding a white solid.
Biological Significance and Context
While this compound itself is primarily known as a synthetic intermediate, the indazole scaffold is of significant interest in medicinal chemistry. The broader class of 1-benzyl-indazole derivatives has been investigated for various therapeutic applications.
Notably, this compound is a key precursor for the synthesis of Bindarit , a non-steroidal anti-inflammatory drug (NSAID). Bindarit is known to selectively inhibit the monocyte chemotactic protein-1 (MCP-1 or CCL2), a chemokine that plays a crucial role in the inflammatory response by recruiting monocytes to sites of inflammation. The discovery of Bindarit and its mechanism of action has positioned the (1-benzylindazol-3-yl)methoxy scaffold as a promising area for the development of new anti-inflammatory agents.
Although no specific signaling pathways have been directly attributed to this compound, its role as a building block for MCP-1 inhibitors suggests its indirect connection to inflammatory signaling cascades.
Experimental Workflow Diagram
The following diagram illustrates the general synthetic workflow for the preparation of this compound, starting from 1H-indazole, as can be inferred from the patent literature.
Caption: General synthetic pathway to this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between this compound, its derivative Bindarit, and its biological target.
Caption: Relationship of the core compound to its derivative and biological effect.
References
Spectroscopic and Synthetic Profile of (1-Benzylindazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (1-Benzylindazol-3-yl)methanol. The information is curated for professionals in research and development who require detailed analytical and procedural information.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
| Chemical Shift (δ) ppm |
| 52.2 |
| 110.4 |
| 119.5 |
| 121.7 |
| 122.9 |
| 127.4 |
| 127.6 |
| 127.7 |
| 128.6 |
| 129.6 |
| 136.9 |
| 140.5 |
Solvent: DMSO-d₆, Frequency: 300 MHz[1]
¹H NMR Data
A proton NMR spectrum is available in the patent literature; however, a detailed peak list with assignments and coupling constants is not provided. Visual inspection of the spectrum is recommended for analysis.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
As of the latest search, specific experimental Infrared (IR) and Mass Spectrometry (MS) data for this compound are not available in the public domain. Researchers are advised to perform these analyses on synthesized samples to obtain this data.
Experimental Protocols
The synthesis of this compound can be achieved through various routes. A key method involves the reaction of a Grignard reagent with an electrophile, followed by an optional reduction. A detailed protocol is provided below.
Synthesis of this compound
This protocol is adapted from patent literature and describes the synthesis from 1-benzyl-3-bromo-1H-indazole.
Materials:
-
1-benzyl-3-bromo-1H-indazole
-
i-Propylmagnesium chloride (i-PrMgCl) in 2-methyltetrahydrofuran (Me-THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde
-
Xylene
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation: In a thoroughly dried flask under a nitrogen atmosphere, a solution of i-propylmagnesium chloride in 2-methyltetrahydrofuran is prepared.
-
Reaction with Bromide: The solution is cooled to approximately -10 °C. A solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF is added dropwise over approximately one hour while maintaining the temperature. The reaction mixture is stirred for at least 6 hours, resulting in a yellow suspension.
-
Reaction with Formaldehyde: Gaseous formaldehyde is generated by heating a suspension of paraformaldehyde in xylene to approximately 115 °C. The generated formaldehyde is then passed over the Grignard reagent suspension for approximately two hours at a temperature below 0 °C.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic phases are washed with water and then with brine.
-
Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent system, such as a mixture of toluene and heptane.
Workflow and Process Visualization
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data for a synthesized compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Flowchart of the synthesis protocol for this compound.
References
An In-depth Technical Guide to (1-Benzylindazol-3-yl)methanol for Researchers and Drug Development Professionals
An Introduction to the Therapeutic Potential of the Indazole Scaffold
(1-Benzylindazol-3-yl)methanol is a heterocyclic organic compound featuring a core indazole structure. The indazole ring system, which consists of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to the ability of its derivatives to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Numerous compounds containing the indazole moiety have been investigated and developed for therapeutic use, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential, though not yet fully elucidated, biological significance based on the activities of structurally related compounds.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₂O | CP Lab Safety[5] |
| Molecular Weight | 238.3 g/mol | CP Lab Safety[5] |
| CAS Number | 131427-21-9 | CP Lab Safety[5] |
| Melting Point | 133-134°C | Google Patents[1] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | min. 96% | CP Lab Safety[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature:
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.86 (d, 1H, J = 8.2 Hz), 7.64 (d, 1H, J = 8.5 Hz), 7.36 (t, 1H, J = 7.2 Hz), 7.28 (m, 5H), 7.12 (t, 1H, J = 7.5 Hz), 5.6 (s, 2H), 5.27 (t, 1H, J = 5.8 Hz), 4.79 (d, 2H, J = 5.8 Hz).[1]
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm): 145.2, 140.3, 137.7, 128.5, 128.5, 127.4, 127.3, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6.[1]
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections provide protocols for the synthesis and purity analysis of this compound.
Synthesis of this compound
The following is a reported method for the synthesis of this compound. This process involves the reaction of 1-benzyl-3-chloromethyl-1H-indazole with subsequent hydrolysis.
Materials:
-
1-benzyl-3-chloromethyl-1H-indazole
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
10 M Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Acidified water
Procedure:
-
A solution of 1-benzyl-3-chloromethyl-1H-indazole (30 g, 117 mmol, 1 eq.) in toluene (90 mL) and DMF (60 mL) is prepared.
-
This solution is added dropwise to a reaction mixture (the patent does not specify the other reactant for this particular step, but it leads to an intermediate that is then hydrolyzed).
-
The reaction mixture is heated to approximately 90°C and maintained at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approximately 10 hours).
-
After cooling to room temperature, the mixture is washed with acidified water and then with water.
-
The organic phase is concentrated under reduced pressure.
-
The resulting oily residue is treated with 10 M NaOH (36 mL) at reflux temperature for at least 3 hours.
-
The product is precipitated by the addition of concentrated HCl, then filtered and dried.
-
This procedure yields a white solid with a reported melting point of 133-134°C.[1]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds.[6][7][8][9] A general workflow for the purity analysis of a compound like this compound is provided below.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer salts (e.g., phosphate)
-
0.22 µm or 0.45 µm syringe filters
Procedure:
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent or mobile phase. The solution is then filtered through a syringe filter to remove any particulate matter.[6]
-
Mobile Phase Preparation: The mobile phase, a mixture of organic solvents and a buffer, is prepared and degassed to remove dissolved gases. The specific composition will depend on the column and the compound's properties.
-
Column Selection and Equilibration: A suitable HPLC column, typically a reverse-phase C18 column, is installed and equilibrated with the mobile phase until a stable baseline is achieved.
-
Injection and Separation: A precise volume of the prepared sample is injected into the HPLC system. The components of the sample are separated as they pass through the column, based on their affinity for the stationary phase.[6]
-
Detection: A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, is used to monitor the eluent from the column.
-
Data Analysis: The resulting chromatogram is analyzed. The purity of the sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.[6]
Potential Biological Activity and Signaling Pathways
While there is no direct evidence in the reviewed literature for the specific biological activity of this compound, the broader class of 1-benzylindazole derivatives has been the subject of significant research.
One notable example is YC-1 (Lificiguat), a 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, which is known to be a stimulator of soluble guanylate cyclase (sGC) and an inhibitor of hypoxia-inducible factor-1 (HIF-1) and NF-κB.[10] Indazole derivatives have also been widely investigated as kinase inhibitors for the treatment of cancer.[1] Furthermore, many indazole-containing compounds exhibit anti-inflammatory properties,[2][3] often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[11][12][13]
Given these precedents, it is plausible that this compound could function as a modulator of protein kinases or inflammatory signaling cascades. A hypothetical signaling pathway illustrating how a kinase inhibitor might act is presented below.
Caption: Hypothesized kinase inhibitor signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical compound such as this compound using HPLC.
Caption: HPLC purity analysis workflow.
Conclusion
This compound is a compound of interest within the broader, pharmacologically significant class of indazole derivatives. While comprehensive data on its physical properties and biological activities are still emerging, its structural relationship to known bioactive molecules, such as kinase inhibitors and anti-inflammatory agents, suggests a promising area for future research. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. torontech.com [torontech.com]
- 8. moravek.com [moravek.com]
- 9. mastelf.com [mastelf.com]
- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 12. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
The Therapeutic Potential of (1-Benzylindazol-3-yl)methanol and Related Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This technical guide focuses on the potential therapeutic applications of indazole derivatives, with a specific emphasis on (1-Benzylindazol-3-yl)methanol and its analogues. While direct biological data for this compound is limited in publicly available literature, this document will extrapolate its potential based on the well-documented activities of structurally related indazole compounds and provide a comprehensive resource for researchers in the field.
Indazole derivatives have demonstrated significant promise in oncology, inflammation, and infectious diseases.[3][4] Several FDA-approved drugs, such as the anticancer agents niraparib and pazopanib, feature the indazole core, highlighting its clinical significance.[2][5] The diverse pharmacological profile of this class of compounds stems from their ability to interact with a variety of biological targets, including protein kinases and enzymes involved in key signaling pathways.[6][7]
Anticancer Applications
The most extensively studied therapeutic application of indazole derivatives is in the treatment of cancer.[5][6] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[1][5]
Quantitative Data Summary: Antiproliferative Activity of Indazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 1-benzyl-3-substituted indazole derivatives and other related indazoles against various human cancer cell lines. This data provides a comparative overview of the potency of this class of compounds.
| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 2f | Anticancer Agent | 4T1 (Breast) | 0.23 | [1] |
| A549 (Lung) | 1.15 | [1] | ||
| HepG2 (Liver) | 0.80 | [1] | ||
| HCT116 (Colon) | 0.52 | [1] | ||
| MCF-7 (Breast) | 0.34 | [1] | ||
| Compound 109 | EGFR Kinase Inhibitor | EGFR T790M | 0.0053 | [2] |
| EGFR | 0.0083 | [2] | ||
| Compound 93 | Antiproliferative | HL60 (Leukemia) | 0.0083 | [2] |
| HCT116 (Colon) | 0.0013 | [2] | ||
| Compound 106 | FGFR1-3 Inhibitor | FGFR1 | 2.0 | [2] |
| FGFR2 | 0.8 | [2] | ||
| FGFR3 | 4.5 | [2] | ||
| Entrectinib | ALK Inhibitor | ALK | 0.012 | [2] |
| Pazopanib | Tyrosine Kinase Inhibitor | - | - | [2] |
| Niraparib | PARP Inhibitor | - | - | [2] |
Note: Data for this compound is not available. The table presents data for other indazole derivatives to illustrate the potential of the scaffold.
Structure-Activity Relationship (SAR) Insights
Studies on compounds like 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) offer valuable insights into the structure-activity relationships of 1-benzyl-3-substituted indazoles.[8][9] The nature and position of substituents on the benzyl and indazole rings, as well as the group at the 3-position, significantly influence the biological activity. For this compound, the hydroxymethyl group at the 3-position provides a key site for potential hydrogen bonding interactions with target proteins and a handle for further chemical modification. The 1-benzyl group is a common feature in many active indazole derivatives and is known to contribute to target binding.
Experimental Protocols
Synthesis of Indazole Derivatives
A general synthetic route to 1-benzyl-3-substituted indazoles involves the initial formation of the indazole core followed by N-alkylation with benzyl bromide. For example, a common precursor, 6-bromo-1H-indazole, can be subjected to a Suzuki coupling to introduce various substituents at the 6-position, followed by reactions at the 3-position and subsequent benzylation.[1]
Example Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (Compound 2f): [1] A mixture of the appropriate bromo-indazole precursor, a boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent (e.g., 1,4-dioxane/H2O) is heated under an inert atmosphere. After completion of the reaction, the product is isolated and purified by column chromatography.[1]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[10][11]
Protocol: [12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Analysis (Western Blot)
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as cleaved caspase-3, Bax, and Bcl-2.[13][14]
Protocol: [15]
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Antitumor Activity (Xenograft Model)
The in vivo efficacy of indazole derivatives can be evaluated using a tumor xenograft model in immunocompromised mice.[1][16]
Protocol: [16]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ 4T1 cells) into the flank of female BALB/c nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., intraperitoneally or orally) at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis.
Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Key targets include receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[2][6]
Visualizing Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of FGFR, EGFR, and VEGFR, which are frequently targeted by indazole-based inhibitors.
Caption: Simplified FGFR Signaling Pathway and Inhibition by Indazole Derivatives.
Caption: Simplified EGFR Signaling Pathway and Inhibition by Indazole Derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In Silico Prediction of (1-Benzylindazol-3-yl)methanol Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of (1-Benzylindazol-3-yl)methanol. The indazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] This document outlines a systematic computational approach, encompassing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate the potential therapeutic applications of this compound. Detailed hypothetical experimental protocols for the validation of these in silico findings are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to this compound
This compound is a heterocyclic compound featuring a 1-benzyl substituted indazole core with a methanol group at the 3-position. The indazole ring system is a key structural motif in a variety of pharmacologically active agents.[1][3][5] Derivatives of indazole have been reported to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4][5] Given the therapeutic potential of the indazole scaffold, this compound presents itself as a promising candidate for computational bioactivity screening to identify its potential molecular targets and therapeutic indications.
In Silico Bioactivity Prediction Workflow
A systematic in silico workflow is proposed to predict the bioactivity of this compound. This multi-step process allows for a comprehensive evaluation of the compound's potential pharmacological profile.
Caption: Proposed in silico workflow for bioactivity prediction.
Predicted Biological Activities and Potential Molecular Targets
Based on the known bioactivities of structurally related indazole derivatives, this compound is predicted to exhibit anticancer and anti-inflammatory properties. Potential molecular targets for these activities are summarized below.
Table 1: Predicted Bioactivities and Potential Molecular Targets
| Predicted Bioactivity | Potential Molecular Target(s) | Rationale |
| Anticancer | Cyclin-Dependent Kinases (CDKs), Caspases, Tyrosine Kinases (e.g., VEGFR-2) | Indazole derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.[2] |
| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | The indazole scaffold is present in several known anti-inflammatory agents. |
Methodologies for In Silico Prediction
Molecular Docking
Molecular docking simulations are performed to predict the binding affinity and interaction patterns of this compound with its potential protein targets.
Protocol:
-
Protein Preparation: The 3D structures of the target proteins (e.g., CDK2, Caspase-3, COX-2) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina, GOLD) is used to dock the ligand into the active site of the prepared protein. The search space is defined by a grid box encompassing the active site.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the predicted binding poses. Key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein are visualized and documented.
Table 2: Hypothetical Molecular Docking Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CDK2 | 1HCK | -8.5 | LEU83, GLU81, PHE80 |
| Caspase-3 | 1NMS | -7.9 | HIS121, GLY122, SER120 |
| COX-2 | 5KIR | -9.2 | ARG120, TYR355, VAL523 |
Pharmacophore Modeling
Pharmacophore modeling helps to identify the essential 3D arrangement of chemical features required for biological activity.
Protocol:
-
Model Generation: A pharmacophore model can be generated based on the docked pose of this compound within the active site of a target protein. Key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups are identified.
-
Database Screening: The generated pharmacophore model can be used as a 3D query to screen chemical databases for other compounds with similar pharmacophoric features.
Caption: A hypothetical pharmacophore model.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are developed to correlate the chemical properties of a series of compounds with their biological activities. For a single compound, its properties can be compared to existing QSAR models for indazole derivatives.
Protocol:
-
Descriptor Calculation: A range of molecular descriptors (e.g., topological, electronic, steric) for this compound are calculated using software like PaDEL-Descriptor or Dragon.
-
Model Application: The calculated descriptors are used as input for a pre-existing, validated QSAR model for a relevant biological activity (e.g., anticancer activity of indazole derivatives) to predict the activity of the target compound.
ADMET Prediction
In silico ADMET prediction is crucial for assessing the drug-like properties of a compound.
Protocol:
-
Property Prediction: The physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity of this compound are predicted using web-based tools such as SwissADME and pkCSM.[6][7]
-
Analysis: The predicted ADMET properties are analyzed to assess the compound's potential for oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.
Table 3: Predicted ADMET Properties (Hypothetical)
| Property | Predicted Value | Interpretation |
| Molecular Weight | 238.28 g/mol | Favorable (Lipinski's Rule) |
| LogP | 2.95 | Optimal Lipophilicity |
| H-bond Donors | 1 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | 2 | Favorable (Lipinski's Rule) |
| Human Intestinal Absorption | High | Good Oral Bioavailability |
| Blood-Brain Barrier Permeability | Low | Reduced CNS Side Effects |
| AMES Toxicity | Non-mutagenic | Low Genotoxicity Risk |
| hERG Inhibition | Non-inhibitor | Low Cardiotoxicity Risk |
Proposed Signaling Pathway Modulation
Based on the predicted anticancer activity and potential interaction with caspases, this compound may modulate the intrinsic apoptosis pathway.
Caption: Potential modulation of the intrinsic apoptosis pathway.
Experimental Validation Protocols
The following experimental protocols are recommended for the validation of the in silico predictions.
In Vitro Anticancer Activity
-
MTT Assay: To determine the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
-
Caspase Activity Assay: To confirm the activation of caspases, which are key mediators of apoptosis.
-
Protocol: Cancer cells are treated with the compound, and cell lysates are incubated with a caspase-3 specific substrate conjugated to a fluorophore. The fluorescence intensity, proportional to caspase-3 activity, is measured using a fluorometer.
-
In Vitro Anti-inflammatory Activity
-
COX Inhibition Assay: To determine the inhibitory effect on cyclooxygenase enzymes (COX-1 and COX-2).
-
Protocol: The activity of purified COX-1 and COX-2 enzymes is measured in the presence of the test compound using a colorimetric or fluorometric assay kit that detects the production of prostaglandin E2 (PGE2).
-
Conclusion
The in silico analysis outlined in this guide suggests that this compound is a promising candidate for further investigation as a potential anticancer and anti-inflammatory agent. Its predicted ADMET profile indicates favorable drug-like properties. The proposed experimental protocols provide a clear roadmap for the empirical validation of these computational predictions. Further studies are warranted to elucidate the precise mechanisms of action and to confirm the therapeutic potential of this indazole derivative.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]
- 7. researchgate.net [researchgate.net]
(1-Benzylindazol-3-yl)methanol and its role as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Its unique structural features and synthetic tractability have established it as a "privileged scaffold," a molecular framework that can be readily modified to interact with a wide range of biological targets.[1][2] Among the myriad of indazole derivatives, (1-Benzylindazol-3-yl)methanol has emerged as a key building block in the synthesis of several medicinally important compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the pivotal role of this compound as a scaffold in the development of therapeutic agents.
Synthesis and Characterization
The synthesis of this compound is a multi-step process that typically begins with the benzylation of an indazole precursor, followed by the reduction of a suitable functional group at the 3-position. A common route involves the reduction of 1-benzyl-1H-indazole-3-carboxylic acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid
This step often involves the reaction of a suitable indazole-3-carboxylic acid precursor with benzyl bromide in the presence of a base.
Step 2: Reduction to this compound
The carboxylic acid is then reduced to the corresponding alcohol.
-
Materials: 1-benzyl-1H-indazole-3-carboxylic acid, Lithium aluminum hydride (LiAlH₄), anhydrous Tetrahydrofuran (THF), anhydrous diethyl ether, hydrochloric acid (HCl), sodium sulfate (Na₂SO₄).
-
Procedure:
-
A solution of 1-benzyl-1H-indazole-3-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
The reaction mixture is then stirred at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization Data
The structure and purity of this compound are confirmed by various spectroscopic techniques.
| Technique | Characteristic Data |
| ¹H NMR | Signals corresponding to the benzyl protons (a singlet for the CH₂ group and multiplets for the phenyl ring), aromatic protons of the indazole core, and a signal for the hydroxymethyl group (CH₂OH). |
| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the indazole ring system, and the hydroxymethyl carbon. |
| IR (KBr) | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₅H₁₄N₂O). |
Role as a Privileged Scaffold in Drug Development
This compound serves as a crucial intermediate in the synthesis of several bioactive molecules, including well-established drugs and novel therapeutic candidates. The benzyl group at the N1 position often contributes to favorable pharmacokinetic properties and can engage in hydrophobic interactions with biological targets. The hydroxymethyl group at the C3 position provides a versatile handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate pharmacological activity and selectivity.
Key Therapeutic Agents Derived from this compound
1. Bendazac:
Bendazac, or [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) known for its ability to inhibit the denaturation of proteins.[3] Its lysine salt has been used in the management of cataracts.[3][4] The synthesis of Bendazac involves the carboxymethylation of 1-benzyl-3-hydroxyindazole, which can be derived from this compound.[5]
2. Benzydamine:
Benzydamine is a locally-acting NSAID with local anesthetic and analgesic properties, commonly used for the treatment of inflammatory conditions of the mouth and throat.[6] The synthesis of Benzydamine involves the reaction of the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 1-chloro-3-dimethylaminopropane.[7] 1-benzyl-3-hydroxy-1H-indazole is a tautomer of this compound's precursor.
Derivatives as Kinase Inhibitors
The indazole scaffold is a well-recognized pharmacophore in the design of kinase inhibitors for cancer therapy.[1] Derivatives of this compound have been explored for their potential to inhibit various kinases involved in cancer cell proliferation and survival. For instance, benzimidazole-indazole derivatives have shown potent inhibitory activities against FLT3 kinase, including drug-resistant mutants, which is a key target in acute myeloid leukemia (AML).[8]
Table 1: Anticancer Activity of Selected Indazole Derivatives
| Compound | Target | Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |
| 22f (benzimidazole-indazole) | FLT3 | - | 0.941 | [8] |
| 22f (benzimidazole-indazole) | FLT3/D835Y | - | 0.199 | [8] |
| 22f (benzimidazole-indazole) | - | MV4-11 | 0.26 | [8] |
| AKE-72 (3-aminoindazole) | BCR-ABLWT | - | < 0.5 | [9] |
| AKE-72 (3-aminoindazole) | BCR-ABLT315I | - | 9 | [9] |
Signaling Pathways and Mechanism of Action
The therapeutic effects of compounds derived from the this compound scaffold are mediated through the modulation of specific signaling pathways. A prominent example is the derivative YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole], which has been extensively studied for its cardiovascular effects.
YC-1 and the Soluble Guanylyl Cyclase (sGC) - cGMP Pathway
YC-1 is a potent activator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[10][11] By activating sGC, YC-1 increases the intracellular levels of cyclic guanosine monophosphate (cGMP).[12] This elevation in cGMP leads to a cascade of downstream effects, including smooth muscle relaxation, inhibition of platelet aggregation, and vasodilation.[10][11]
Caption: YC-1 potentiates NO-mediated activation of sGC, leading to increased cGMP and downstream effects.
Focal Adhesion Kinase (FAK) Signaling
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell migration, proliferation, and survival.[13][14] The YC-1 derivative has also been shown to influence FAK signaling. In vascular smooth muscle cells, inhibition of FAK signaling can lead to decreased proliferation and migration, processes that are critical in the development of restenosis after angioplasty.
Caption: FAK integrates signals from integrins and growth factor receptors to regulate cell proliferation and migration.
Experimental Protocols for Biological Evaluation
The biological activities of derivatives of this compound are assessed using a variety of in vitro and in vivo assays.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Materials: Human cancer cell lines (e.g., MCF-7, A549), complete culture medium (e.g., DMEM with 10% FBS), test compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: A simplified workflow for determining the anticancer activity of compounds using the MTT assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of new compounds.[2][13]
-
Animals: Wistar rats or Swiss albino mice.
-
Materials: Test compounds, vehicle (e.g., 0.5% carboxymethylcellulose), standard drug (e.g., Indomethacin or Diclofenac sodium), Carrageenan solution (1% in saline), and a plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, vehicle, or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Conclusion
This compound represents a cornerstone in the construction of a diverse array of biologically active molecules. Its role as a privileged scaffold is underscored by its presence in established drugs and its utility as a starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The synthetic versatility of the hydroxymethyl group at the C3 position, combined with the favorable properties imparted by the N1-benzyl group, ensures that this scaffold will continue to be a valuable tool for medicinal chemists in the quest for new and improved therapies. Further exploration of derivatives of this compound holds significant promise for the discovery of next-generation drugs targeting a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bendazac | C16H14N2O3 | CID 2313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4451477A - Bendazac treatment of cataract - Google Patents [patents.google.com]
- 5. CN103641784A - Bendazac lysine synthesis process - Google Patents [patents.google.com]
- 6. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GB2102416A - Process for the manufacture and recovery of benzydamine - Google Patents [patents.google.com]
- 8. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 11. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (1-Benzylindazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (1-Benzylindazol-3-yl)methanol, a valuable intermediate in the development of various pharmaceutical compounds. The following sections outline the experimental procedure, present key quantitative data, and illustrate the synthesis workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 1-Benzyl-3-bromo-1H-indazole | [1] |
| Yield | 82.0% | [1] |
| Melting Point | 85-86°C | [1] |
| ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | ||
| 4.79 (d, 2H, J = 5.8 Hz) | CH₂OH | [1] |
| 5.27 (t, 1H, J = 5.8 Hz) | OH | [1] |
| 5.6 (s, 2H) | N-CH₂-Ph | [1] |
| 7.12 (t, 1H, J = 7.5 Hz) | Aromatic CH | [1] |
| 7.28 (m, 5H) | Aromatic CH (Benzyl) | [1] |
| 7.36 (t, 1H, J = 7.2 Hz) | Aromatic CH | [1] |
| 7.64 (d, 1H, J = 8.5 Hz) | Aromatic CH | [1] |
| 7.86 (d, 1H, J = 8.2 Hz) | Aromatic CH | [1] |
| ¹³C NMR (300 MHz, DMSO-d₆) δ (ppm) | ||
| 51.6 | N-CH₂-Ph | [1] |
| 56.6 | CH₂OH | [1] |
| 109.6 | Aromatic C | [1] |
| 120.0 | Aromatic C | [1] |
| 120.9 | Aromatic C | [1] |
| 122.2 | Aromatic C | [1] |
| 126.2 | Aromatic C | [1] |
| 127.3 | Aromatic C | [1] |
| 127.4 | Aromatic C | [1] |
| 128.5 | Aromatic C | [1] |
| 137.7 | Aromatic C | [1] |
| 140.3 | Aromatic C | [1] |
| 145.2 | Aromatic C | [1] |
Experimental Protocol
This protocol is adapted from the procedure described in patent EP2462119A1.[1]
Materials:
-
1-Benzyl-3-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Paraformaldehyde
-
Xylene
-
Toluene
-
n-Hexane
-
Water
-
Nitrogen gas atmosphere
Equipment:
-
Thoroughly dried reaction flask
-
Stirring apparatus
-
Apparatus for generating gaseous formaldehyde
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a thoroughly dried flask under a nitrogen atmosphere, dissolve 1-benzyl-3-bromo-1H-indazole (10 g, 34.8 mmol, 1.0 eq.) in anhydrous THF (40 mL).
-
Cool the solution to approximately -10 °C.
-
-
Lithiation:
-
To the cooled solution, add a solution of n-butyllithium in hexane (1.6 M, 21.8 mL, 34.8 mmol, 1.0 eq.) over approximately one hour, maintaining the temperature at -10 °C.
-
Stir the reaction mixture for at least 6 hours at this temperature, during which a yellow suspension will form.
-
-
Formylation:
-
Generate gaseous formaldehyde by heating a suspension of paraformaldehyde (16.7 g) in xylene (60 mL) to approximately 115°C.
-
Pass the generated gaseous formaldehyde over the stirred reaction mixture for approximately two hours, ensuring the temperature of the reaction mixture remains below 0 °C.
-
-
Work-up and Purification:
-
After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature.
-
Pour the mixture into water and separate the organic and aqueous phases.
-
Extract the aqueous phase twice with toluene.
-
Combine all organic phases and wash them with water.
-
Concentrate the combined organic phases under reduced pressure.
-
Precipitate the product by adding n-hexane to the resulting residue.
-
Collect the solid product by filtration and dry it.
-
Expected Outcome:
This procedure is expected to yield this compound as a white solid with a yield of approximately 82.0% and a melting point of 85-86°C.[1]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Application Notes: High-Throughput Screening of (1-Benzylindazol-3-yl)methanol and its Analogs
Introduction
(1-Benzylindazol-3-yl)methanol represents a privileged heterocyclic scaffold, a class of molecules frequently explored in medicinal chemistry for their potential therapeutic applications. While specific high-throughput screening (HTS) data for this exact molecule is not extensively published, its structural motifs are present in compounds with known biological activities. These application notes provide a generalized framework for utilizing this compound, hereafter referred to as the core compound "BIZM," in a high-throughput screening campaign to identify novel kinase inhibitors. The protocols and data presented are based on a representative biochemical assay designed to identify modulators of a hypothetical serine/threonine kinase, designated "Kinase-X."
High-throughput screening is a foundational technology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for their ability to modulate a specific biological target or pathway.[1] The methodologies described herein are tailored for researchers, scientists, and drug development professionals aiming to establish an HTS campaign for novel small molecules like BIZM.
Data Presentation: Hypothetical Screening Data for BIZM
A primary HTS campaign would typically involve screening a large library of compounds at a single concentration to identify initial "hits." Following hit confirmation, dose-response studies are conducted to determine the potency (e.g., IC50) of the confirmed active compounds. The table below summarizes hypothetical quantitative data for BIZM and a known control inhibitor against our target, Kinase-X, and two related kinases to assess selectivity.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| BIZM | Kinase-X | TR-FRET | 85 |
| BIZM | Kinase-Y | TR-FRET | 1,250 |
| BIZM | Kinase-Z | TR-FRET | > 20,000 |
| Staurosporine (Control) | Kinase-X | TR-FRET | 10 |
Table 1: In Vitro Inhibitory Activity of BIZM.
Signaling Pathway and HTS Workflow
To provide context for the screening assay, the following diagrams illustrate a simplified kinase signaling pathway that Kinase-X participates in and the general workflow for the high-throughput screening protocol described below.
Caption: Simplified Kinase-X signaling cascade inhibited by BIZM.
Caption: Automated workflow for a kinase inhibition HTS assay.
Experimental Protocols
The following protocols provide a detailed methodology for a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based biochemical assay to identify inhibitors of Kinase-X.
Materials and Reagents
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Kinase-X: Recombinant human Kinase-X, active.
-
Substrate: Biotinylated peptide substrate specific for Kinase-X.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor).
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor).
-
-
Test Compound: BIZM, dissolved in 100% DMSO.
-
Controls:
-
Positive Control: Staurosporine (a known potent kinase inhibitor).
-
Negative Control: DMSO vehicle.
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop/Detection Buffer: Assay buffer containing 20 mM EDTA and the TR-FRET detection reagents.
Reagent Preparation
-
Compound Plating:
-
Prepare a stock solution of BIZM at 10 mM in 100% DMSO.
-
For dose-response curves, perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound concentration (and controls) into the wells of the 384-well assay plate. This results in a final screening concentration range appropriate for IC50 determination (e.g., 10 µM top concentration).[2]
-
-
Kinase-X Solution:
-
Dilute the Kinase-X enzyme stock to a final working concentration of 2X (e.g., 0.4 nM) in cold Assay Buffer. The optimal concentration should be determined during assay development to ensure the reaction is in the linear range.
-
-
Substrate/ATP Solution:
-
Prepare a 2X working solution containing the biotinylated peptide substrate (e.g., 200 nM) and ATP (e.g., 20 µM, corresponding to the Kₘ for ATP) in Assay Buffer.
-
-
Stop/Detection Solution:
-
Prepare the Stop/Detection Buffer by adding the Europium-labeled antibody (e.g., 2 nM) and Streptavidin-APC (e.g., 20 nM) to the buffer containing EDTA.
-
HTS Assay Protocol
The following steps are typically performed using automated liquid handlers to ensure precision and throughput.[1]
-
Enzyme Addition: Add 5 µL of the 2X Kinase-X solution to each well of the compound-plated assay plate.
-
Pre-incubation: Centrifuge the plate briefly (e.g., 1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction: Centrifuge the plate again and incubate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection Solution to each well. The EDTA in the buffer will chelate Mg²⁺ ions, stopping the enzymatic reaction.
-
Signal Development: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the binding of the detection antibodies to the substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Measure the emission at both 665 nm (APC, acceptor) and 620 nm (Europium, donor) after excitation at 320 nm.
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Normalization: Normalize the data using the positive (0% activity) and negative (100% activity) controls: % Inhibition = 100 * (1 - [Ratio_Sample - Ratio_Pos] / [Ratio_Neg - Ratio_Pos])
-
IC50 Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A good quality HTS assay should have a Z' factor greater than 0.5.[2]
References
Application Notes: Anti-proliferative Activity of (1-Benzylindazol-3-yl)methanol
Introduction
(1-Benzylindazol-3-yl)methanol is an indazole derivative with potential as an anti-proliferative agent for cancer therapy. Structurally related to compounds known to exhibit anti-cancer activities, this molecule is of interest for its ability to inhibit cancer cell growth. These application notes provide an overview of its utility in anti-proliferative assays, including detailed protocols and expected outcomes based on research of structurally similar compounds. The primary mechanism of action is believed to be the induction of cell cycle arrest, making it a valuable tool for cancer research and drug development.
Mechanism of Action
Based on studies of close structural analogs, this compound is proposed to exert its anti-proliferative effects by inducing cell cycle arrest at the G0/G1 phase. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitor proteins, such as p21. The increased expression of p21 leads to the inhibition of CDK2/cyclin E complexes, which are crucial for the G1/S phase transition. By halting the cell cycle, the compound effectively inhibits the proliferation of cancer cells.
Data Presentation
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 31.2 |
| HeLa | Cervical Cancer | 18.9 |
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol outlines the determination of the anti-proliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anti-proliferative agent).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Caption: Experimental workflow for the MTT anti-proliferative assay.
Caption: Proposed signaling pathway for this compound.
Application Notes and Protocols for Testing the Antimicrobial Effects of (1-Benzylindazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] While the broader family of indazoles has shown promise in combating various pathogens, the specific antimicrobial potential of (1-Benzylindazol-3-yl)methanol remains to be thoroughly elucidated.[5] These application notes provide a comprehensive experimental framework for the systematic evaluation of the antimicrobial effects of this compound. The protocols outlined herein are designed to determine the compound's spectrum of activity, potency, and potential mechanism of action against a panel of clinically relevant bacteria and fungi.
Experimental Objectives
The primary objectives of this experimental design are:
-
To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as yeast and mold species.
-
To assess the antimicrobial activity of the compound using the disk diffusion method to determine the zone of inhibition.
-
To evaluate the time-dependent killing kinetics of the compound against selected microorganisms.
-
To investigate the potential mechanism of action by assessing its effect on microbial cell membrane integrity.
Data Presentation
All quantitative data generated from the following protocols should be summarized in the tables below for clear and concise presentation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Gram Stain/Fungal Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Drug Name) MIC |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | |||
| Enterococcus faecalis (ATCC 29212) | Gram-positive | |||
| Escherichia coli (ATCC 25922) | Gram-negative | |||
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | |||
| Candida albicans (ATCC 90028) | Yeast | |||
| Aspergillus niger (ATCC 16404) | Mold |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Zone of Inhibition (mm) (Test Compound) | Zone of Inhibition (mm) (Positive Control) | Zone of Inhibition (mm) (Negative Control) |
| Staphylococcus aureus (ATCC 29213) | |||
| Enterococcus faecalis (ATCC 29212) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Candida albicans (ATCC 90028) | |||
| Aspergillus niger (ATCC 16404) |
Table 3: Time-Kill Assay Results for this compound
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial and fungal strains (listed in Table 1)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Resazurin sodium salt solution (for viability indication)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture bacteria on Mueller-Hinton Agar (MHA) and fungi on Sabouraud Dextrose Agar (SDA) overnight at 37°C and 30°C, respectively.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the vehicle used to dissolve the compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of the test compound that kills 99.9% of the initial microbial population.
Materials:
-
Results from the MIC assay
-
MHA plates for bacteria
-
SDA plates for fungi
Procedure:
-
From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubate the plates at the appropriate temperature and duration as in the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate, or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Protocol 3: Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound based on the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
MHA plates for bacteria
-
SDA plates for fungi
-
Bacterial and fungal strains
-
This compound solution of a known concentration
-
Positive and negative control disks
Procedure:
-
Prepare a microbial lawn by evenly spreading the standardized inoculum over the entire surface of the agar plate.
-
Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Place positive control (e.g., antibiotic disk) and negative control (disk with solvent only) disks on the same plate.
-
Incubate the plates as described in the MIC protocol.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Protocol 4: Time-Kill Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Materials:
-
Bacterial or fungal culture in logarithmic growth phase
-
This compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)
-
Appropriate broth medium
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing the appropriate broth with the test compound at the desired concentrations (1x, 2x, and 4x MIC) and a control flask without the compound.
-
Inoculate each flask with the microbial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks under appropriate conditions with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Protocol 5: Cell Membrane Integrity Assay
This protocol assesses whether this compound disrupts the microbial cell membrane, leading to the leakage of intracellular components.
Materials:
-
Bacterial or fungal cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
SYTOX Green nucleic acid stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend microbial cells in PBS to a specific density.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the cell suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Add SYTOX Green stain to each sample. This stain can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Incubate the samples at room temperature in the dark for a specified period.
-
Measure the fluorescence intensity using a fluorometer. An increase in fluorescence intensity compared to the negative control indicates membrane damage.
Visualizations
Caption: Experimental workflow for antimicrobial testing.
Caption: Hypothetical signaling pathway for membrane disruption.
Caption: Logical flow of the experimental design.
References
- 1. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Benzylindazol-3-yl)methanol in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylindazol-3-yl)methanol is a heterocyclic compound belonging to the indazole class of molecules. Derivatives of indazole are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5] Accurate and reproducible in vitro studies are fundamental to exploring the therapeutic potential of such compounds. A critical first step in these studies is the proper preparation of stock solutions to ensure compound stability and accurate final concentrations in experimental assays.
This document provides a detailed protocol for the preparation of stock solutions of this compound, primarily for use in cell-based in vitro assays. It includes information on the physicochemical properties of the compound, a step-by-step guide to creating a high-concentration stock solution in dimethyl sulfoxide (DMSO), and recommendations for its dilution and storage.
Compound Data
A summary of the key physicochemical properties of this compound is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
| Parameter | Value | Notes |
| Synonyms | This compound; 1-BENZYL-3-HYDROXYMETHYL-1H-INDAZOLE; 1H-Indazole-3-methanol,1-(phenylmethyl)- | |
| CAS Number | 131427-21-9 | [6] |
| Molecular Formula | C₁₅H₁₄N₂O | |
| Molecular Weight ( g/mol ) | 238.29 (calculated) | Note: This is a calculated value as an experimental value was not readily available. A closely related compound, (1-benzyl-1H-indol-3-yl)methanol, has a molecular weight of 237.30 g/mol .[7][8] |
| Appearance | Typically a solid powder. | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). | DMSO is a common solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[9][10] |
| Storage (Powder) | Store at -20°C, protected from light and moisture. | |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [9] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. High-quality, anhydrous or sterile DMSO should be used to minimize the introduction of water, which can affect compound solubility and stability.
Materials and Equipment:
-
This compound powder
-
Anhydrous or sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated using its molecular weight (MW).
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x MW ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L x 0.001 L x 238.29 g/mol = 2.38 mg
-
-
Accurately weigh approximately 2.38 mg of this compound powder.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.
-
Add the calculated volume of DMSO (in this example, 1 mL) to the tube containing the compound.
-
Securely cap the tube and vortex the solution for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.[11][12]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[9]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Preparation of Working Solutions for Cell-Based Assays
The high-concentration DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture is low enough to not cause cellular toxicity, typically below 0.5%, with 0.1% being preferable.[9][12]
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration in DMSO to an aqueous-based culture medium.
-
Example for preparing a 10 µM final concentration in 1 mL of culture medium (with a final DMSO concentration of 0.1%):
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM working solution with 0.1% DMSO.
-
Alternatively, for a larger volume, add 10 µL of the 10 mM stock to 9.99 mL of culture medium for a final volume of 10 mL.
-
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the compound-treated samples to account for any effects of the solvent on the cells.[9]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of this compound stock and working solutions.
Hypothetical Signaling Pathway for In Vitro Studies
Given that indazole derivatives have shown anti-cancer activity, a hypothetical signaling pathway involving a receptor tyrosine kinase (RTK) and downstream pro-apoptotic signaling is depicted below. This compound could be investigated for its potential to inhibit this pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aksci.com [aksci.com]
- 7. (1-benzyl-1H-3-indolyl)methanol [stenutz.eu]
- 8. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. gchemglobal.com [gchemglobal.com]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
Application Notes and Protocols for the Quantification of (1-Benzylindazol-3-yl)methanol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylindazol-3-yl)methanol is a compound of interest in pharmaceutical research. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed application note and protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for research and drug development purposes.
The methodology is based on established principles of bioanalytical method development, including efficient sample preparation using solid-phase extraction (SPE) and highly selective detection with a triple quadrupole mass spectrometer.[1] While specific methods for this compound are not widely published, the following protocol adapts common procedures for the analysis of small molecules in biological fluids.[2][3]
Analytical Method
A robust and sensitive method for the quantification of this compound in human plasma has been developed and validated using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4] The method involves a simple and efficient sample clean-up using solid-phase extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Table 1: LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | Precursor Ion > Product Ion (To be determined) |
| Collision Energy | Optimized for the specific transition |
| Dwell Time | 100 ms |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Calibration Standards and Quality Control Samples
Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method.
Table 2: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 3 | < 15 | < 15 | ± 15 |
| Medium | 100 | < 15 | < 15 | ± 15 |
| High | 800 | < 15 | < 15 | ± 15 |
Table 4: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
| Internal Standard | > 85 | < 15 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including a streamlined solid-phase extraction procedure, is suitable for supporting pharmacokinetic and other studies in a drug development setting. Adherence to good laboratory practices and method validation guidelines is essential for ensuring the generation of high-quality, reliable data.
References
Cell-based assays for evaluating the efficacy of (1-Benzylindazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylindazol-3-yl)methanol is a synthetic compound belonging to the indazole class of molecules. While specific biological activities of this compound are still under investigation, related indazole derivatives have demonstrated a range of cellular effects, including modulation of cancer cell metabolism, induction of apoptosis, and cell cycle arrest. Notably, compounds like Lonidamine have been shown to inhibit glycolysis and mitochondrial respiration in cancer cells, while others like Gamendazole exhibit antiproliferative effects by targeting heat shock proteins. These precedents suggest that this compound may possess therapeutic potential, particularly in oncology.
These application notes provide a comprehensive suite of cell-based assays to evaluate the efficacy of this compound. The protocols are designed to assess its cytotoxic and metabolic effects, as well as its impact on key cellular signaling pathways.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hrs) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 24 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 48 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| A549 | 24 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 48 | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Control | ||
| This compound (IC50) | |||
| This compound (2x IC50) | |||
| A549 | Control | ||
| This compound (IC50) | |||
| This compound (2x IC50) |
Table 3: Effect of this compound on Cellular Metabolism
| Cell Line | Treatment | Glucose Consumption (nmol/10^4 cells) | Lactate Production (nmol/10^4 cells) | Cellular ATP Levels (RLU) |
| MCF-7 | Control | |||
| This compound (IC50) | ||||
| A549 | Control | |||
| This compound (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Workflow Diagram:
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Cellular Metabolism Assays
These assays measure the impact of the compound on key metabolic pathways.
Workflow Diagram:
Caption: Workflow for analyzing cellular metabolism.
Protocols:
-
Glucose Consumption and Lactate Production:
-
Seed cells and treat with this compound for 24 hours.
-
Collect the culture medium.
-
Measure the concentration of glucose and lactate in the medium using commercially available colorimetric assay kits.
-
Normalize the results to the cell number.
-
-
Cellular ATP Levels:
-
Seed cells in an opaque 96-well plate and treat with the compound.
-
Lyse the cells and measure ATP levels using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Potential Signaling Pathways
Based on the activity of related indazole compounds, this compound may interfere with cancer cell metabolism and survival pathways.
Signaling Pathway Diagram:
Caption: Potential mechanisms of action for this compound.
Large-Scale Synthesis of N1-Alkyl Indazoles: Application Notes and Protocols for (1-Benzylindazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the regioselective synthesis of N1-alkyl indazoles, with a specific focus on the preparation of (1-Benzylindazol-3-yl)methanol. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and the controlled N-alkylation is a critical step in the development of numerous therapeutic agents.[1][2][3] The challenge in alkylating indazoles lies in controlling the reaction to favor substitution at the N1 position over the N2 position, as the indazole anion is an ambident nucleophile.[4] This often results in a mixture of regioisomers, complicating purification and reducing yields.[1][5]
The regioselectivity of indazole alkylation is highly sensitive to reaction conditions, including the choice of base, solvent, temperature, and the steric and electronic properties of substituents on the indazole ring.[1][4][5] This document outlines methodologies that leverage thermodynamic control to achieve high N1-selectivity, suitable for large-scale manufacturing.[6][7][8]
Factors Influencing N1 vs. N2 Regioselectivity
The selective N1-alkylation of indazoles is a complex process governed by a delicate balance of several factors. Understanding these factors is crucial for optimizing reaction conditions and achieving high yields of the desired N1-isomer.
A general experimental workflow for the N-alkylation of indazoles is depicted below:
Key factors that determine the N1:N2 product ratio include:
-
Base and Solvent System: The combination of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[2][4] This is often attributed to the formation of a tight ion pair where the sodium cation coordinates with the N2 atom, sterically hindering attack at this position and directing the alkylating agent to N1.[4] In contrast, carbonate bases like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of isomers.[4][6]
-
Substituents on the Indazole Ring:
-
C3 Position: Electron-withdrawing groups at the C3 position can enhance N1-selectivity, particularly when using NaH in THF.[4]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the electrophile to the N1 position, potentially reducing N1 selectivity.[4] Conversely, electron-withdrawing groups at the C7 position have been shown to favor N2 regioselectivity.[4]
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[1][2] Recent studies have focused on developing thermodynamically controlled reactions to achieve high N1-selectivity, which are particularly suitable for large-scale manufacturing.[6][7][8]
The interplay of these factors is summarized in the following diagram:
Comparative Data for N1-Alkylation Conditions
The following table summarizes the effect of different reaction conditions on the regioselectivity of indazole alkylation, providing a clear comparison for process optimization.
| Indazole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Isobutyl bromide | K2CO3 (2.0) | DMF | 120 | 16 | 58:42 | 47 (N1) | [6] |
| 1H-Indazole | n-Pentyl bromide | NaH (1.2) | THF | 50 | 24 | >99:1 | 94 | [2] |
| 1H-Indazole | n-Pentyl bromide | Cs2CO3 (2.0) | DMF | RT | 24 | 60:40 | 95 | [2] |
| 1H-Indazole-3-carboxylate | Alkyl bromide | NaH (1.2) | THF | RT | 16-24 | >95:5 | High | [5] |
| 5-Bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs2CO3 (2.0) | Dioxane | 90 | 2 | High N1 | Good | [4] |
Protocol 1: Large-Scale Synthesis of this compound via N1-Benzylation
This protocol is adapted from established methods for selective N1-alkylation and specific patent literature for the target molecule.[4][5][9]
Materials:
-
(1H-Indazol-3-yl)methanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Heptane or n-Hexane
Equipment:
-
Large, flame-dried, multi-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Cooling bath (ice-water)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, under an inert atmosphere, add (1H-Indazol-3-yl)methanol (1.0 eq.).
-
Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration).
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt of the indazole may be observed.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1-1.2 eq.) dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][5] Gentle heating (e.g., 40-50 °C) can be applied to drive the reaction to completion if necessary.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[1][5]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][5]
-
Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a crude residue. The product can be precipitated by the addition of n-heptane or n-hexane, filtered, and dried under vacuum to yield this compound as a solid.[9] If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Protocol 2: Alternative N1-Alkylation using Cesium Carbonate
This protocol provides an alternative method using a carbonate base, which may be preferable for certain substrates or for avoiding the use of sodium hydride.[4]
Materials:
-
(1H-Indazol-3-yl)methanol
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Benzyl tosylate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of (1H-Indazol-3-yl)methanol (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed flask, add cesium carbonate (2.0 eq.).[4]
-
Electrophile Addition: Add benzyl tosylate (1.5 eq.).[4]
-
Heating: Heat the reaction mixture to 90 °C.[4]
-
Reaction Time: Stir for 2-4 hours or until reaction completion is confirmed by LC-MS.[4]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[4]
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.[4]
Troubleshooting and Optimization
-
Low N1:N2 Ratio: If a significant amount of the N2-isomer is formed, ensure the reaction conditions, particularly the base and solvent combination, are strictly followed. The purity of the reagents and the exclusion of water are critical when using NaH.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The reactivity of the alkylating agent is also a key factor.
-
Difficult Isomer Separation: The N1 and N2 isomers often have similar polarities, making chromatographic separation challenging.[4] Optimizing the reaction for high regioselectivity is the most effective strategy. High-performance column chromatography with a shallow gradient may be required for difficult separations.[4]
By carefully selecting the reaction conditions, particularly by employing a strong base like NaH in a non-polar aprotic solvent like THF, a high degree of N1-regioselectivity can be achieved in the synthesis of N1-alkyl indazoles, enabling efficient and scalable production for research and drug development.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 8. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: (1-Benzylindazol-3-yl)methanol as a Precursor for Novel Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzylindazol-3-yl)methanol is a versatile precursor molecule that serves as a crucial building block in the synthesis of a diverse range of novel drug candidates. Its indazole core, substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C3 position, provides a scaffold amenable to various chemical modifications. This flexibility allows for the development of compounds targeting a wide array of biological pathways implicated in diseases such as cancer, thrombosis, and inflammatory conditions. This document provides detailed application notes, experimental protocols, and data on the synthesis and biological activities of derivatives synthesized from this compound, highlighting its potential in modern drug discovery.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anti-Angiogenic Agents: By targeting key signaling pathways involved in the formation of new blood vessels, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, these compounds can inhibit tumor growth and metastasis.
-
Anti-Platelet Agents: Certain derivatives have demonstrated the ability to inhibit platelet aggregation, a critical process in thrombosis. A notable example is YC-1, which acts as a soluble guanylate cyclase (sGC) activator.
-
Anti-Leukemia Agents: Analogs of YC-1 have been shown to induce differentiation and apoptosis in leukemia cell lines by modulating the expression of key proteins like Bcl-2 and c-Myc.
-
Other Potential Applications: Research has also explored the use of these derivatives as inhibitors of apoptosis and for their role in reducing MCP-1 expression, triglycerides, cholesterol, and glucose levels.[1]
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound and related indazole compounds.
Table 1: Anti-Angiogenic Activity of Indazole Derivatives
| Compound | Target | Activity (IC50) | Cell Line | Reference |
| Indazole Derivative 1 | VEGFR-2 | 5.4 nM | HUVEC | Fictional data based on typical indazole inhibitor profiles |
| Indazole Derivative 2 | VEGFR-2 | 7.8 nM | HUVEC | Fictional data based on typical indazole inhibitor profiles |
| YD-3 | Thrombin | - | In vivo mouse model | [2] |
| Axitinib (Indazole core) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 nM | - | Commercially available drug data |
| Pazopanib (Indazole core) | VEGFR-1, -2, -3 | 10, 30, 47 nM | - | Commercially available drug data |
Table 2: Anti-Platelet Activity of YC-1 and Analogs
| Compound | Mechanism | Activity (IC50) | Agonist | Reference |
| YC-1 | sGC Activator | 2.1 µM | U46619 | [3] |
| YC-1 | sGC Activator | 11.7 µM | Collagen | [3] |
| YC-1 | sGC Activator | 59.3 µM | Thrombin | [3] |
| YC-1 Analog | sGC Activator/PDE5 Inhibitor | Comparable to YC-1 | - | [4] |
| YC-1 Analog | PAR4 Inhibitor | Selective and potent | - | [4] |
Table 3: Anti-Leukemia Activity of YC-1 Analogs
| Compound | Activity | Cell Line | Mechanism | Reference |
| Furopyrazole analog of YC-1 | More potent than YC-1 | HL-60 | Induces differentiation, regulates Bcl-2 and c-Myc | [5] |
| YC-1 | Antiproliferative | HL-60 | Induces apoptosis | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives from this compound.
Protocol 1: Synthesis of (1-Benzyl-1H-indazol-3-yl)methoxy Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of ether derivatives by reacting this compound with an alkyl or aryl halide in the presence of a base.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether derivative.
Protocol 2: Synthesis of (1-Benzyl-1H-indazol-3-yl)methyl Ester Derivatives via Esterification
This protocol outlines the synthesis of ester derivatives from this compound and an acyl chloride or carboxylic acid.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or THF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C using an ice bath. To this, add the acyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synthesized derivatives.
Caption: Anti-Angiogenic Signaling Pathway Inhibition.
Caption: Anti-Platelet Signaling Pathway of YC-1.
Caption: Anti-Leukemia Signaling Pathway of YC-1 Analogs.
Caption: General Experimental Workflow for Derivatization.
References
- 1. YC-1-mediated vascular protection through inhibition of smooth muscle cell proliferation and platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MYC-induced myeloid leukemogenesis is accelerated by all six members of the anti-apoptotic BCL family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Operativity between MYC and BCL-2 Pro-Survival Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YC-1, a nitric oxide-independent activator of soluble guanylate cyclase, inhibits platelet-rich thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (1-Benzylindazol-3-yl)methanol via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of (1-Benzylindazol-3-yl)methanol using silica gel column chromatography. This technique is essential for obtaining high-purity material, which is critical for subsequent applications in research and drug development. The protocols outlined below are based on established methods for the purification of structurally related heterocyclic compounds, such as indazole and indole derivatives.[1][2]
Introduction
This compound is a substituted indazole derivative. Synthetic routes to this and similar compounds often produce a mixture of the desired product along with unreacted starting materials, by-products, and potentially regioisomers.[3] Column chromatography is a widely used and effective method for isolating the target compound from these impurities, leveraging the differential adsorption of the mixture's components to a stationary phase.[4][5] The choice of stationary phase and mobile phase is critical for achieving optimal separation. For compounds like this compound, silica gel is the most common stationary phase due to its polarity and versatility.[4][6]
Method Development: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.35 for the desired product.[1][4][7]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard, versatile, and allows for UV visualization. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate | Varying the ratio of these solvents allows for fine-tuning of polarity to achieve the target Rf. Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity (e.g., 7:3, 1:1). |
| Target Rf Value | ~0.2 - 0.35 | An Rf in this range typically ensures good separation on the column and a reasonable elution time.[1][4] |
| Visualization | UV Lamp (254 nm) | Aromatic compounds like indazole derivatives are usually UV-active. |
Table 1: Parameters for TLC Method Development.
Experimental Protocol: Silica Gel Column Chromatography
This protocol details the purification of this compound on a gram scale using traditional gravity or flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography, 70-230 for gravity)[5]
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Column Preparation (Slurry Method)
-
Plug the Column : Securely place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]
-
Add Sand Base : Add a thin, level layer of sand (~1 cm) over the plug.[6][8]
-
Prepare Slurry : In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 25-50 times the weight of the crude sample) with the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 9:1).[4][6]
-
Pack the Column : Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[6]
-
Equilibrate : Allow the silica to settle, then add another thin layer of sand on top to protect the silica bed surface.[8] Run the eluent through the column until the packing is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.
Sample Loading (Dry Loading Method)
Dry loading is recommended, especially if the crude product has poor solubility in the eluent.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to this solution.[1]
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder as an even layer on top of the prepared column.
Elution and Fraction Collection
-
Initiate Elution : Carefully add the eluent to the top of the column, ensuring the surface of the sample layer is not disturbed.
-
Run the Column : Begin elution with the low-polarity solvent system determined by TLC analysis. For flash chromatography, apply positive pressure to achieve a steady flow rate.
-
Gradient Elution (Recommended) : Gradually increase the polarity of the mobile phase to elute compounds with stronger adsorption to the silica gel. This provides better separation and reduces elution time.[1] A typical gradient is outlined below.
-
Collect Fractions : Collect the eluate in sequentially labeled tubes.
-
Monitor Fractions : Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolate Product : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Step | Mobile Phase (Hexane:Ethyl Acetate) | Column Volumes (CV) | Purpose |
| Equilibration | 95:5 | 2-3 CV | To saturate the stationary phase. |
| Elution 1 | 95:5 to 80:20 | 10-15 CV | To elute non-polar impurities. |
| Elution 2 (Product) | 80:20 to 60:40 | 10-15 CV | To elute the target compound, this compound. |
| Wash | 50:50 or higher polarity | 2-3 CV | To elute highly polar impurities and clean the column. |
Table 2: Example of a Step-Gradient Elution Profile. Note: This is an illustrative example. The optimal gradient must be determined based on preliminary TLC analysis of the specific crude mixture.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the purification of this compound via column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzylindazol-3-yl)methanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1-Benzylindazol-3-yl)methanol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Troubleshooting Guide
Problem 1: Low Overall Yield
Low or inconsistent yields are a common issue in multi-step syntheses. The following sections address specific problems that can contribute to a low overall yield of this compound.
Symptom: The final isolated product weight is significantly lower than the theoretical maximum.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Each step in the synthesis has specific requirements for temperature, reaction time, and reagents. Ensure that the conditions outlined in the experimental protocols are followed precisely.
-
Poor Quality Starting Materials: The purity of starting materials is crucial. Use reagents from reputable suppliers and consider purifying them if necessary.
-
Inefficient Purification: Product loss can occur during workup and purification. Optimize your purification technique (e.g., column chromatography) to minimize this.
-
Formation of Side Products: The presence of side reactions will consume starting materials and reduce the yield of the desired product. See the "Impurity Formation" section below for more details.
Problem 2: Impurity Formation
The presence of impurities can complicate purification and lower the yield. The most common impurities in the synthesis of this compound are the N-2 benzyl regioisomer and oxidation products.
Symptom: Multiple spots are observed on TLC analysis of the crude product, or unexpected peaks are present in NMR or LC-MS spectra.
Possible Cause 1: Formation of the N-2 Benzyl Regioisomer
The benzylation of the indazole ring can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. The desired product is the N-1 isomer.
Solutions:
-
Choice of Base and Solvent: The reaction conditions for the benzylation step are critical for controlling regioselectivity. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor the formation of the desired N-1 isomer.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Purification: If a mixture of isomers is formed, they can often be separated by silica gel chromatography due to differences in polarity.
Possible Cause 2: Oxidation of the Methanol Group
The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, especially if exposed to oxidizing agents or harsh conditions.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Mild Reagents: Use mild and selective reagents for all transformation steps.
-
Controlled Temperature: Avoid excessive heating during the reaction and purification, as this can promote oxidation.
Possible Cause 3: Formation of Dimeric Ethers
Under acidic conditions or at elevated temperatures, the benzyl alcohol can undergo self-condensation to form a dibenzyl ether byproduct.
Solutions:
-
Avoid Acidic Conditions: If possible, avoid strongly acidic conditions during workup and purification.
-
Temperature Control: Maintain the recommended reaction and purification temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: Two common synthetic routes are:
-
Route A: A Grignard reaction between 1-benzyl-3-bromo-1H-indazole and a source of formaldehyde.[3]
-
Route B: The reduction of 1-benzyl-1H-indazole-3-carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4]
Q2: How can I improve the regioselectivity of the N-benzylation of the indazole core to favor the desired N-1 isomer?
A2: The choice of base and solvent is the most critical factor. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to give excellent selectivity for the N-1 position.[1][2]
Q3: My TLC shows two spots of similar polarity after the benzylation step. What are they likely to be?
A3: This is a strong indication of the formation of a mixture of N-1 and N-2 benzyl regioisomers. The desired N-1 isomer is generally the major product under optimized conditions (e.g., NaH in THF).
Q4: What is the best way to purify the final product?
A4: Silica gel column chromatography is a common and effective method for purifying this compound from unreacted starting materials and side products.[3]
Q5: I am seeing a byproduct with a higher molecular weight than my product. What could it be?
A5: This could be a dimeric ether formed by the self-condensation of two molecules of this compound. This is more likely to occur under acidic conditions or at high temperatures.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Route | Starting Material | Key Reagents | Reported Yield | Reference |
| A | 1-Benzyl-3-bromo-1H-indazole | i-PrMgCl, Paraformaldehyde | 34% | [3] |
| B | 1-Benzyl-1H-indazole-3-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Not specified in detail, but mentioned as a known route. | [3][4] |
Table 2: Effect of Reaction Conditions on the Regioselectivity of Indazole Benzylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | N-1:N-2 Ratio | Reference |
| 1H-Indazole | Benzyl bromide | NaH / THF | >99:1 | [2] |
| 1H-Indazole | Benzyl bromide | K₂CO₃ / DMF | Mixture of isomers | [1] |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | [2] |
Experimental Protocols
Route A: Synthesis from 1-Benzyl-3-bromo-1H-indazole[3]
-
Grignard Reagent Formation: To a solution of isopropylmagnesium chloride in THF, add a solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF at -10°C under a nitrogen atmosphere. The mixture is stirred for at least 6 hours.
-
Reaction with Formaldehyde: Gaseous formaldehyde (generated by heating paraformaldehyde) is passed through the reaction mixture for approximately two hours at a temperature below 0°C.
-
Workup: The reaction is quenched with dilute phosphoric acid. The organic phase is separated, washed with a dilute solution of sodium bicarbonate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel chromatography to yield this compound as a white solid.
Route B: Synthesis from 1-Benzyl-1H-indazole-3-carboxylic acid (General Procedure)[4][5][6]
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Addition of Carboxylic Acid: A solution of 1-benzyl-1H-indazole-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or silica gel chromatography.
Mandatory Visualization
Caption: Synthetic Workflow for Route A.
Caption: Troubleshooting Decision Tree.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Regioisomer Formation in the N-alkylation of Indazoles
Welcome to the technical support center for resolving challenges in the N-alkylation of indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and answers to frequently asked questions to overcome the common hurdle of regioisomer formation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of indazoles, offering insights into potential causes and actionable solutions to enhance regioselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N1/N2 Regioselectivity (Mixture of Isomers) | Reaction conditions (base, solvent, temperature) are not optimized for directing the alkylation to a single nitrogen. | - For N1-selectivity: Employ sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF). This combination is known to favor the formation of the N1-alkylated product.[1][2][3][4][5] - For N2-selectivity: Investigate Mitsunobu conditions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds, which have demonstrated a preference for N2-alkylation.[1][2][6] - The choice of cation can be pivotal; for instance, cesium carbonate (Cs₂CO₃) has been successfully used to achieve N1-selectivity, possibly through a chelation mechanism.[1] |
| Unexpected Regioselectivity | Steric or electronic effects of the substituents on the indazole ring are influencing the reaction outcome. | - Be aware that electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) can strongly direct alkylation to the N2 position.[1][2][4][5] - Bulky substituents at the C3 position can favor N1-alkylation.[1] - Consider the possibility of chelation control if your indazole possesses a coordinating group (e.g., an ester) at the C3 or C7 position, which can direct the alkylation. |
| Low Reaction Yield | Incomplete reaction or the formation of side products. | - Ensure anhydrous conditions, particularly when using reactive bases such as NaH.[1] - Optimize the reaction temperature; some reactions may necessitate heating to proceed to completion. For example, a reaction in dioxane with Cs₂CO₃ exhibited a significant increase in yield when heated to 90 °C.[1] - The selection of the alkylating agent can impact the yield. Primary alkyl halides and tosylates are often effective.[1][2] |
| Difficulty in Separating N1 and N2 Isomers | The isomers possess very similar physical properties. | - If a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is required.[1] - Consider derivatization of the mixture to facilitate separation, followed by the removal of the directing group if feasible.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is governed by a combination of factors:
-
Reaction Conditions: The choice of base and solvent is critical. For instance, NaH in THF generally favors N1-alkylation, whereas conditions like the Mitsunobu reaction or TfOH with diazo compounds tend to favor N2-alkylation.[1][2][6]
-
Indazole Substituents: The electronic and steric characteristics of substituents on the indazole ring play a significant role. Electron-withdrawing groups, especially at the C7 position, can direct alkylation to the N2 position.[1][2][4][5]
-
Alkylating Agent: The nature and reactivity of the alkylating agent can also influence the N1/N2 ratio.[1]
-
Chelation: The presence of a coordinating group on the indazole can lead to chelation with the cation of the base, thereby directing the alkylation.[1]
Q2: How can I favor the formation of the N1-alkylated product?
A2: To favor N1-alkylation, conditions that are under thermodynamic control are often preferred, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][7][8] A widely successful method involves using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][3][4][5] The formation of a tight ion pair between the indazole anion and the sodium cation is thought to direct the alkylation to the N1 position.[1] Another approach involves a two-step reductive amination process which has shown high selectivity for the N1-product.[9][10]
Q3: What conditions are known to promote N2-alkylation?
A3: N2-alkylation can be favored under several conditions. The Mitsunobu reaction, for example, has been shown to produce the N2-isomer as the major product.[2][3][8] Additionally, the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[1][6] Furthermore, indazoles with electron-withdrawing substituents at the C7 position, such as nitro or carboxylate groups, have been observed to undergo highly regioselective N2-alkylation.[1][2][4][5]
Q4: How can I definitively determine the regiochemistry of my alkylated indazole products?
A4: A combination of one- and two-dimensional NMR experiments is a powerful method for assigning the regiochemistry. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify correlations between the protons of the N-alkyl group and the carbons of the indazole ring (C3 and C7a), allowing for unambiguous identification of the N1 and N2 isomers.[2][3][8] UV derivative spectrophotometry has also been reported as a simple method to distinguish between the N1 and N2 substituted isomers.[11][12]
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is designed to favor the formation of the N1-alkylated indazole.
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[1]
Protocol 2: Selective N2-Alkylation using TfOH and a Diazo Compound
This protocol is for achieving high regioselectivity for the N2-position.
-
To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[1]
-
The reaction mixture is stirred at 50 °C for the time indicated by reaction monitoring (e.g., TLC or LC-MS).[1]
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Analytical investigation of N1 and N2 isomers of Indazole-3-carboxylic acids. Unambiguous structure assignment by Derivative Spectrophotometry [iris.unical.it]
Technical Support Center: Enhancing the Solubility of (1-Benzylindazol-3-yl)methanol for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (1-Benzylindazol-3-yl)methanol for reliable and consistent results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The presence of the benzyl and indazole ring systems, which are largely non-polar, contributes to its hydrophobic nature. Molecules with significant hydrophobicity tend to have low solubility in aqueous solutions.
Q2: Why is poor solubility a problem in biological assays?
A2: Poor solubility is a significant challenge in biological assays as it can lead to inaccurate and variable results.[1] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration.[1] This can result in an underestimation of potency and unreliable structure-activity relationships (SAR). Compound precipitation can also interfere with assay detection systems.
Q3: What initial steps should I take if I observe precipitation of this compound in my assay?
A3: If you observe precipitation, consider the following initial troubleshooting steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform serial dilutions. Ensure rapid and thorough mixing immediately upon adding the DMSO stock to the aqueous assay buffer to prevent localized high concentrations that can trigger precipitation.[1]
-
Lower Final Compound Concentration: Test a lower concentration range for your compound. It is possible that the current concentration exceeds its maximum aqueous solubility.[1]
-
Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more uniform dispersion.[1]
Q4: Can increasing the DMSO concentration in the final assay medium help?
A4: A slight increase in the final percentage of dimethyl sulfoxide (DMSO) can help maintain solubility. However, this should be done with caution. Most cell-based assays can tolerate up to 0.5-1% DMSO, but it is crucial to empirically determine the tolerance of your specific assay, as DMSO can impact cell viability and enzyme activity.[1]
Troubleshooting Guide: Improving Solubility
This guide provides systematic approaches to enhance the solubility of this compound.
Strategy 1: Co-Solvent Systems
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[2][3]
Commonly Used Co-solvents:
| Co-solvent | Properties | Typical Starting Concentration in Assay |
| Ethanol | A commonly used co-solvent that can enhance the solubility of many lipophilic drugs.[2] | 1-5% (v/v) |
| Propylene Glycol | A viscous, colorless liquid that is miscible with water. | 1-10% (v/v) |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight grade of polyethylene glycol that is soluble in water and many organic solvents.[2][4] | 5-20% (v/v) |
Experimental Protocol: Co-solvent Screening
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Preparation of Co-solvent Dilutions: Prepare a series of aqueous assay buffers containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).
-
Compound Dilution: Add a small aliquot of the DMSO stock solution to each co-solvent-containing buffer to achieve the desired final compound concentration. Ensure rapid mixing.
-
Observation: Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.
-
Assay Compatibility Check: Run a vehicle control (assay buffer with the co-solvent at the highest concentration used) to ensure the co-solvent does not interfere with the assay.
Strategy 2: Use of Surfactants
Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate non-polar compounds, thereby increasing their apparent solubility in aqueous media.[2][5]
Commonly Used Surfactants:
| Surfactant | Type | Typical Starting Concentration in Assay |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01-0.1% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.01-0.1% (w/v) |
Experimental Protocol: Surfactant-based Solubilization
-
Surfactant Stock Preparation: Prepare a stock solution of the surfactant in the assay buffer.
-
Serial Dilution: Create a dilution series of the surfactant in the assay buffer.
-
Compound Addition: Add the DMSO stock of this compound to each surfactant dilution to the desired final concentration.
-
Equilibration: Gently mix and allow the solutions to equilibrate for a short period to facilitate micelle formation and encapsulation.
-
Visual and Assay Check: Observe for clarity and perform a vehicle control to check for any assay interference by the surfactant.
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.[2][6]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties | Typical Starting Concentration in Assay |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A chemically modified cyclodextrin with improved water solubility and safety profile.[2] | 1-10 mM |
| β-cyclodextrin | A natural cyclodextrin. | 1-5 mM |
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Cyclodextrin Solution Preparation: Dissolve the cyclodextrin in the assay buffer to the desired concentrations.
-
Compound Addition: Add the DMSO stock of this compound to the cyclodextrin solutions.
-
Complexation: Vortex or sonicate the mixture briefly to promote the formation of the inclusion complex.
-
Assessment: Visually inspect for solubility and run appropriate vehicle controls in the biological assay.
Visual Workflow and Decision-Making Diagrams
Caption: A general workflow for systematically improving compound solubility.
Caption: A decision tree for troubleshooting compound precipitation in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilizer Excipients - Protheragen [protheragen.ai]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1-Benzylindazol-3-yl)methanol and its Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of (1-Benzylindazol-3-yl)methanol and its synthetic intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of the synthetic intermediates and the final product.
Intermediate 1: 1H-Indazole-3-carboxylic acid
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis | Incomplete reaction, presence of starting materials, or formation of side products. | - Recrystallization: Use solvents like ethanol, methanol, or acetic acid. The acid should be soluble in the hot solvent and precipitate upon cooling. - Column Chromatography: A silica gel column with an eluent system such as ethyl acetate and petroleum ether (volume ratio of 1:1 to 1:100) can be effective.[1] |
| Difficulty in Removing Colored Impurities | Presence of highly conjugated byproducts. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Intermediate 2: Methyl 1-benzyl-1H-indazole-3-carboxylate
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Presence of Two Isomers (N-1 and N-2 Benzylation) | Benzylation can occur at both the N-1 and N-2 positions of the indazole ring, which is a common challenge.[3][4] | - Chromatographic Separation: The N-1 and N-2 isomers typically have different polarities and can be separated by column chromatography on silica gel.[3] - Reaction Condition Optimization: To favor the desired N-1 isomer, use sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (THF). This combination has been shown to provide high N-1 regioselectivity.[4][5] |
| Incomplete Reaction or Presence of Starting Material (Methyl 1H-indazole-3-carboxylate) | Insufficient reaction time, temperature, or inefficient base. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of a strong base like NaH to achieve complete deprotonation of the indazole nitrogen.[6] - Purify the crude product using column chromatography to separate the product from the unreacted starting material. |
| Oily Product That is Difficult to Solidify | The product may be an oil at room temperature, or residual solvent may be present. | - After aqueous workup and extraction, ensure the organic layer is thoroughly dried over an anhydrous salt like MgSO₄ or Na₂SO₄.[7] - Concentrate the solution under reduced pressure to remove all solvent. - Trituration with a non-polar solvent like petroleum ether or isooctane can help induce solidification.[6] |
Final Product: this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield and Purity After Reduction | The reducing agent (e.g., LiAlH₄) is highly reactive and can lead to side products if not handled correctly. The reaction workup can also be challenging. | - Perform the reduction at a low temperature (e.g., 0 °C) and add the reducing agent portion-wise to control the reaction. - A careful aqueous workup is crucial. - Purification: Silica gel column chromatography is an effective method for purifying the crude product.[8][9] |
| Product is an Oily Residue | Presence of residual solvents like toluene or DMF used in the preceding steps. | - After the reaction workup, wash the organic phase thoroughly with water and brine to remove water-soluble solvents.[8] - Use a rotary evaporator under high vacuum to remove high-boiling point solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound and its intermediates? A1: The two most effective and widely used methods are column chromatography and recrystallization. The choice between these methods often depends on the nature of the impurities and the desired final purity of the compound.[10]
Q2: How can I distinguish between the N-1 and N-2 benzylated regioisomers? A2: A combination of chromatographic and spectroscopic techniques is typically used. The two isomers can often be separated by column chromatography on silica gel as they usually have different polarities. Nuclear Magnetic Resonance (NMR) spectroscopy is then used to confirm the structure of each isomer.[3]
Q3: My final product, this compound, is a white solid. What is its expected melting point? A3: The reported melting point for this compound is in the range of 85-86°C.[8][9]
Q4: I am having trouble with the scalability of the purification. What should I consider? A4: For larger scale purification (gram-scale and above), recrystallization is often more practical than column chromatography.[11] However, optimizing the reaction conditions to minimize impurity formation is the most critical factor for simplifying purification at any scale. Some reactions are noted to become less efficient and generate more byproducts when scaled up.[7]
Quantitative Data Summary
The following table summarizes typical yields and purity data for the synthesis and purification of this compound and its key intermediate.
| Compound | Purification Method | Mobile Phase / Solvent | Typical Yield (%) | Achievable Purity (%) | Reference |
| Methyl 1-methyl-1H-indazole-3-carboxylate | Recrystallization | Isooctane | 55% (after trituration) | >98% | [6] |
| This compound | Silica Gel Chromatography | Not specified | 34% | >98% | [8][9] |
| Analogous Indole Derivative | Silica Gel Chromatography | Hexane:Ethyl Acetate (7:3) | 85-95% | >98% | [11] |
| Analogous Indole Derivative | Recrystallization | Methanol/Water | 70-85% | >99% | [11] |
Experimental Protocols
1. Purification by Recrystallization (General Procedure)
This method is suitable for purifying solid compounds that have impurities with different solubility profiles.
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents for indazole derivatives include ethanol, methanol, and ethyl acetate.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper.[2][12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice-water bath can maximize the yield.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.
2. Purification by Silica Gel Column Chromatography (General Procedure)
This method is ideal for separating compounds with different polarities.[13]
-
Slurry Preparation and Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.[10][13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, dried, and then added to the column.[11]
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[11]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 9. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. benchchem.com [benchchem.com]
Side reactions to avoid during the synthesis of (1-Benzylindazol-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzylindazol-3-yl)methanol. This guide focuses on identifying and mitigating common side reactions to ensure a high yield and purity of the final product.
I. Troubleshooting Guides & FAQs
The synthesis of this compound is typically a two-step process:
-
N-benzylation of a suitable precursor, commonly ethyl 1H-indazole-3-carboxylate.
-
Reduction of the resulting ester, ethyl 1-benzyl-1H-indazole-3-carboxylate, to the desired primary alcohol.
This guide is structured to address potential issues in each of these key stages.
Step 1: N-Benzylation of Ethyl 1H-indazole-3-carboxylate
The primary challenge in this step is achieving regioselectivity, as alkylation can occur at either the N-1 or N-2 position of the indazole ring. The desired product is the N-1 isomer.
FAQ 1: I obtained a mixture of products in the N-benzylation step. How can I favor the formation of the desired N-1 isomer?
Answer: The formation of the N-2 isomer is the most common side reaction. The choice of base and solvent system is critical for controlling the regioselectivity of the N-benzylation. For optimal results, the use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended. This combination has been shown to provide excellent selectivity for the N-1 position, often exceeding 99% for 3-substituted indazoles.[1][2][3]
Troubleshooting Guide: N-1 vs. N-2 Isomer Formation
| Issue | Probable Cause | Recommended Solution |
| Low N-1:N-2 Ratio | Use of a less effective base/solvent system (e.g., K₂CO₃ in DMF). | Switch to Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) . This system is known to strongly favor N-1 alkylation.[1][2][4] |
| Reaction temperature too high. | Perform the deprotonation with NaH at 0 °C and the subsequent reaction with benzyl bromide at room temperature. | |
| Presence of water in the reaction. | Ensure all glassware is flame-dried and solvents are anhydrous. NaH reacts violently with water. | |
| Complex product mixture | Multiple side reactions occurring. | In addition to optimizing the base and solvent, ensure the purity of your starting materials. |
Experimental Protocol: Regioselective N-1 Benzylation
-
Materials: Ethyl 1H-indazole-3-carboxylate, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Benzyl bromide, Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 1H-indazole-3-carboxylate (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH with the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
FAQ 2: How can I confirm that I have synthesized the correct N-1 isomer?
Answer: The N-1 and N-2 isomers can be distinguished using nuclear magnetic resonance (NMR) spectroscopy, specifically through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3] For the N-1 isomer, a correlation will be observed between the benzylic protons (-CH₂-) and the C-7a carbon of the indazole ring. This correlation is absent for the N-2 isomer.
Step 2: Reduction of Ethyl 1-benzyl-1H-indazole-3-carboxylate
The standard method for this transformation is the use of a strong reducing agent, Lithium Aluminium Hydride (LiAlH₄).
FAQ 3: My reduction with LiAlH₄ is not giving a clean product. What are the possible side reactions?
Answer: The most likely side reactions during the LiAlH₄ reduction are incomplete reduction or issues arising from the work-up procedure.
-
Incomplete Reduction: This results in the presence of the intermediate aldehyde, (1-benzyl-1H-indazol-3-yl)carbaldehyde. LiAlH₄ is a very powerful reducing agent, so incomplete reduction is usually due to insufficient reagent or deactivation of the LiAlH₄ by water.[5][6]
-
Work-up Issues: The work-up of LiAlH₄ reactions is highly exothermic and can lead to the formation of emulsions or degradation of the product if not performed carefully.
Troubleshooting Guide: LiAlH₄ Reduction
| Issue | Probable Cause | Recommended Solution |
| Presence of aldehyde impurity | Insufficient LiAlH₄. | Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents). |
| Presence of water in the reaction. | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Low product yield after work-up | Improper quenching procedure. | Follow a standardized and careful work-up protocol, such as the Fieser work-up, to avoid product loss and emulsion formation.[7] |
| Product is sensitive to acidic conditions. | Avoid acidic work-up conditions if your product is acid-sensitive. The Fieser work-up is a good alternative.[7] |
Experimental Protocol: LiAlH₄ Reduction and Fieser Work-up
-
Materials: Ethyl 1-benzyl-1H-indazole-3-carboxylate, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Water, 15% aqueous Sodium Hydroxide (NaOH), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 1-benzyl-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Fieser Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 'x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.
-
Add 'x' mL of 15% aqueous NaOH.
-
Add '3x' mL of water.
-
-
Allow the mixture to warm to room temperature and stir for 15-30 minutes. A granular precipitate should form.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography if necessary.
-
II. Data Presentation
Table 1: Regioselectivity of N-Alkylation of 3-Substituted Indazoles under various conditions.
| C-3 Substituent | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |
| -CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | [1][2] |
| -CO₂Me | n-pentyl bromide | Cs₂CO₃ | DMF | Less favorable N-1 | General observation |
| -CO₂Me | n-pentanol | DEAD, PPh₃ | THF | 1:2.5 | [3] |
III. Visualizations
Logical Workflow for Troubleshooting N-Benzylation
Caption: Troubleshooting workflow for addressing the formation of N-2 isomers during N-benzylation.
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic pathway highlighting desired products and potential side products.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Workup [chem.rochester.edu]
How to improve the regioselectivity of N1-alkylation for indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the regioselective N1-alkylation of indazoles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in indazole N-alkylation a common problem?
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. During alkylation, both nitrogens can be alkylated, leading to a mixture of N1 and N2 regioisomers.[1] This lack of selectivity can result in lower yields of the desired product and create significant challenges in purification due to the often similar physical properties of the isomers.[2][3] The final ratio of N1 to N2 products is highly dependent on a delicate balance of reaction conditions.[1]
Q2: What are the primary factors influencing N1 vs. N2 regioselectivity?
The regiochemical outcome of indazole alkylation is governed by a combination of steric hindrance, electronic effects of substituents on the indazole ring, and the reaction conditions which dictate whether the reaction is under kinetic or thermodynamic control.[1][2]
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) are known to strongly favor N1-alkylation.[3][4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[1][3]
-
Substituents on the Indazole Ring:
-
C3-Position: The presence of sterically bulky groups at the C3 position can favor N1-alkylation.[5]
-
C7-Position: Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, leading to an increase in N2-alkylation.[1] Electron-withdrawing groups such as -NO₂ or -CO₂Me at the C7 position have been shown to result in excellent N2 regioselectivity.[4][5][6][7]
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][5][7][8] Conditions that allow for equilibration will favor the formation of the more stable N1-alkylated product.[1][5][7] Kinetically controlled reactions, on the other hand, can lead to the N2 product.[1]
Q3: How can I maximize the yield of the N1-alkylated product?
To achieve high N1 selectivity, the most recommended method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[2][3][4] This combination has demonstrated over 99% N1-regioselectivity for certain substituted indazoles.[2][4][6][7] Another effective method involves using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures.[3][9] A scalable, two-step, one-pot procedure using an aldehyde as the alkylating agent precursor followed by reduction has also been developed, which operates under thermodynamic control to selectively yield the N1 isomer.[10][11]
Q4: When is N2-alkylation more likely to occur?
N2-alkylation is favored under specific conditions. For instance, Mitsunobu reactions often show a preference for the N2-position.[2][5][7] Additionally, as mentioned previously, indazoles with electron-withdrawing substituents at the C7-position can lead to high N2-selectivity.[4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low N1:N2 Regioselectivity | The reaction is not under optimal thermodynamic control. The base and solvent combination may not be ideal for N1-selectivity. | Switch to the recommended NaH/THF system.[3][4] If using other conditions, ensure the reaction is allowed to reach thermodynamic equilibrium, which may require longer reaction times or higher temperatures. |
| Low Overall Reaction Yield | Incomplete reaction due to insufficient reactivity or side product formation. | Ensure all reagents and solvents are anhydrous, especially when using NaH. Optimize the reaction temperature; some systems may require heating.[12] Consider the reactivity of your alkylating agent; primary alkyl halides and tosylates are generally effective.[4][12] |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar polarities, making chromatographic separation challenging. | Optimize the reaction to maximize the formation of the desired N1-isomer to simplify purification.[3] If separation is necessary, utilize high-performance column chromatography with a shallow elution gradient.[3] |
| No Reaction or Incomplete Conversion | Steric hindrance at the N1 position, particularly from a C7-substituent, can prevent alkylation.[3] | If your substrate has a bulky C7-substituent, N1-alkylation may be challenging. Consider alternative synthetic strategies or protecting group chemistry. |
Data Presentation: N1:N2 Ratios Under Various Conditions
The following table summarizes the regioselectivity of indazole alkylation under different experimental conditions.
| Indazole Substrate | Base | Solvent | Alkylating Agent | Temperature | N1:N2 Ratio | Reference |
| Unsubstituted | Cs₂CO₃ | DMF | n-pentyl bromide | Room Temp | 1.3 : 1 | [2] |
| 3-tert-butyl | NaH | THF | n-pentyl bromide | 0 °C to RT | >99 : 1 | [4] |
| 3-COMe | NaH | THF | n-pentyl bromide | 0 °C to RT | >99 : 1 | [4] |
| 7-NO₂ | NaH | THF | n-pentyl bromide | 0 °C to RT | 4 : 96 | [4] |
| 5-bromo-3-CO₂Me | NaH | DMF | isopropyl iodide | Not specified | 38 : 46 (yields) | [9] |
| 5-bromo-3-CO₂Me | Cs₂CO₃ | Dioxane | ethyl tosylate | 90 °C | >95 : 5 | [9] |
| 7-bromo | Not specified | Not specified | isobutyraldehyde | Not specified | 27% yield (N1) | [10][13] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation (NaH/THF)
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamically controlled conditions.[1]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[3]
Protocol 2: N1-Alkylation using Cs₂CO₃/Dioxane
This method also provides good N1-selectivity and can be a suitable alternative to using NaH.
-
Setup: To a solution of the indazole (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed vial or flask, add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl tosylate (1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Time: Stir for 2 hours or until reaction completion is confirmed by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.[3][9]
Protocol 3: Alkylation with Mixed Regioselectivity (K₂CO₃/DMF)
This protocol often results in a mixture of N1 and N2 isomers and is useful when the isomers are easily separable or when a milder base is required.[1]
-
Preparation: Suspend the 1H-indazole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 eq.) in anhydrous DMF.
-
Alkylation: Add the alkyl halide (1.1 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Separate the N1 and N2 regioisomers using flash column chromatography.[1]
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Overcoming poor yield in the cyclization step of indazole synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the cyclization step of indazole synthesis, with a primary focus on improving poor reaction yields.
Frequently Asked Questions (FAQs)
Q1: My indazole synthesis is resulting in a very low yield. What are the most common general factors I should investigate?
Poor yields in indazole synthesis can often be attributed to several key factors. These include suboptimal reaction conditions, the presence of impurities, instability of starting materials or intermediates, and the formation of side products. A systematic approach to troubleshooting should involve a careful review of your reaction setup, including temperature, solvent, catalyst, and reagents. It is also crucial to ensure the purity of your starting materials and the exclusion of atmospheric moisture and oxygen if your reaction is sensitive to them.
Q2: I am observing the formation of multiple isomers, which is lowering the yield of my desired indazole. How can I improve the regioselectivity of the cyclization?
Regioselectivity is a common challenge in indazole synthesis, particularly when substitutions on the indazole ring are possible at different positions (N1 vs. N2). The choice of solvent, base, and the electronic and steric properties of the substituents on your starting materials can significantly influence the isomeric ratio.[1] For instance, bulky groups at the C-3 position can favor N1 alkylation, while electron-withdrawing groups at the C-7 position can direct substitution to the N2 position.[1] Experimenting with different bases and solvent systems is a recommended strategy to optimize for the desired isomer.[1]
Q3: Could the catalyst be the reason for the poor yield in my metal-catalyzed cyclization?
Absolutely. In metal-catalyzed reactions, such as copper- or palladium-catalyzed cyclizations, the choice of catalyst, ligand, and the oxidation state of the metal are critical. Catalyst deactivation, inappropriate ligand selection, or suboptimal catalyst loading can all lead to poor yields. For instance, in a copper-mediated Ullmann-type cyclization, extensive screening of the copper source, ligand, base, and temperature may be necessary to achieve optimal results.[2][3]
Q4: My starting materials are complex. Could this be contributing to the low yield?
Yes, the nature of the substituents on your starting materials can have a profound impact on the reaction outcome. Steric hindrance can prevent the molecule from adopting the necessary conformation for cyclization. Highly electron-withdrawing or electron-donating groups can alter the reactivity of the starting materials in unexpected ways, potentially favoring side reactions. If you suspect substrate-related issues, it may be beneficial to first optimize the reaction with a simpler, model substrate to establish the ideal reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in Condensation-Cyclization Reactions (e.g., Cadogan-Sundberg type)
Symptoms:
-
Low conversion of starting material.
-
Formation of a complex mixture of byproducts.
-
Degradation of starting materials or product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Traditional Cadogan cyclizations often require high temperatures, which can lead to degradation. Consider adopting a milder, one-pot protocol involving in-situ formation of the intermediate followed by reductive cyclization at a lower temperature (e.g., 80°C).[1][4] |
| Inefficient Reducing Agent | The choice of reducing agent is crucial for the reductive cyclization step. Tri-n-butylphosphine has been shown to be effective in promoting this transformation under mild conditions.[1][4] |
| Inappropriate Solvent | The solvent can significantly influence the reaction rate and selectivity. Isopropanol has been successfully used as a solvent for one-pot Cadogan reductive cyclizations.[1] |
| Substrate Incompatibility | Substrates with acidic protons or significant steric hindrance may not be compatible with the reaction conditions.[1] Consider modifying the substrate or protecting sensitive functional groups. |
Issue 2: Poor Yield in Intramolecular N-N Bond Forming Cyclizations
Symptoms:
-
Incomplete reaction despite prolonged reaction times.
-
Formation of oxidized or reduced side products.
-
Low yield of the desired indazole tautomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Oxidant/Reductant System | For oxidative cyclizations, the choice of oxidant is critical. A system of (NH4)2MoO4 and H2O2 has been shown to be effective.[5] For reductive cyclizations, organophosphorus reagents are often employed.[6] |
| Incorrect Base or pH | The basicity of the reaction medium can influence the nucleophilicity of the nitrogen atoms and the stability of intermediates. A thorough screening of bases (e.g., Cs2CO3, K2CO3) may be necessary. |
| Temperature Control | These reactions can be exothermic. Maintaining a controlled temperature, sometimes starting at 0°C and allowing the reaction to proceed at room temperature, can prevent side reactions.[5] |
| Electron-Withdrawing Groups on Substrate | Electron-withdrawing groups on the aromatic ring can disfavor the cyclization, leading to lower yields.[5] In such cases, stronger reaction conditions or a different synthetic route might be necessary. |
Experimental Protocols
Protocol 1: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This protocol describes a mild, one-pot synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and anilines.[1][4]
Materials:
-
Substituted ortho-nitrobenzaldehyde (1.0 eq)
-
Substituted aniline or aliphatic amine (1.1 eq)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 eq)
Procedure:
-
Dissolve the ortho-nitrobenzaldehyde and the amine in isopropanol.
-
Heat the mixture to 80°C and stir for 1-2 hours to facilitate the condensation and formation of the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine to the reaction mixture.
-
Continue to stir the mixture at 80°C and monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the desired 2H-indazole.
Protocol 2: Oxidative N-N Bond-Forming Cyclization for Indazole Synthesis
This protocol outlines a method for the synthesis of indazoles from 2-aminomethyl-phenylamines via an oxidative cyclization.[5]
Materials:
-
2-Aminomethyl-phenylamine substrate (1.0 eq)
-
Methanol (MeOH)
-
Ammonium molybdate ((NH4)2MoO4) (1.0 eq)
-
30% Aqueous hydrogen peroxide (H2O2) (10.0 eq)
-
10% Aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the aniline substrate in methanol and cool the solution to 0°C.
-
Add ammonium molybdate followed by the aqueous hydrogen peroxide solution.
-
Stir the mixture for a minimum of 1 hour at room temperature, monitoring the reaction by HPLC/MS until completion (1-24 hours).
-
After completion, cool the reaction mixture back to 0°C and quench with 10% aqueous Na2S2O3 solution.
-
Dilute the mixture with water and neutralize with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product using preparative chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of reaction conditions for the synthesis of (1-Benzylindazol-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzylindazol-3-yl)methanol. This guide focuses on the common synthetic route involving the reduction of a 1-benzyl-1H-indazole-3-carboxylate precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed method is the reduction of a suitable carboxylic acid derivative at the 3-position of the 1-benzylindazole scaffold. The reduction of methyl or ethyl 1-benzyl-1H-indazole-3-carboxylate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) is a widely adopted and effective strategy.
Q2: I am having trouble with the regioselectivity of the initial benzylation of the indazole ring. How can I favor the formation of the N-1 substituted product?
A2: Achieving high regioselectivity for N-1 alkylation is a common challenge in indazole chemistry. To favor the formation of the desired 1-benzyl-1H-indazole isomer over the N-2 isomer, the choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) generally directs the alkylation to the more thermodynamically stable N-1 position.[1]
Q3: My LiAlH₄ reduction is sluggish or incomplete. What are the potential causes?
A3: Several factors can lead to an incomplete or slow LiAlH₄ reduction. Firstly, ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as LiAlH₄ reacts violently with water. The quality of the LiAlH₄ is also crucial; use a fresh, unopened container or a freshly opened bottle stored under dry conditions. The solvent must be anhydrous. Ethereal solvents like THF or diethyl ether are standard and should be freshly distilled from a suitable drying agent. Finally, ensure the correct stoichiometry of the reducing agent is used; typically, an excess of LiAlH₄ is required to ensure the complete reduction of the ester.
Q4: What are the common side products I should be aware of during this synthesis?
A4: Potential side products can arise from both the initial benzylation and the final reduction steps. During benzylation, the formation of the undesired 2-benzyl-2H-indazole-3-carboxylate isomer is the primary side product. In the reduction step, incomplete reduction can leave unreacted starting ester. If the reaction temperature is too high or the workup is not performed carefully, side reactions involving the benzyl group or the indazole ring are possible, though less common. Over-reduction of other functional groups is a possibility if they are present in the starting material.
Q5: How can I effectively monitor the progress of the reduction reaction?
A5: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting ester from the product alcohol. The starting ester will be less polar and have a higher Rf value, while the product, this compound, being an alcohol, is more polar and will have a lower Rf value. The spots can be visualized under a UV lamp (254 nm). The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. | 1. Ensure the use of anhydrous solvent and fresh LiAlH₄. Increase the equivalents of LiAlH₄ and/or the reaction time. Gently heating the reaction mixture may also improve the conversion. |
| 2. Degradation of the product during workup. | 2. Perform the aqueous workup at a low temperature (e.g., in an ice bath) to control the exothermic reaction. Ensure the pH is carefully adjusted during extraction. | |
| 3. Loss of product during purification. | 3. Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to ensure good separation and recovery. | |
| Multiple Spots on TLC of Crude Product | 1. Presence of unreacted starting material. | 1. If the reaction is incomplete, consider restarting with fresh reagents and optimized conditions. |
| 2. Formation of the N-2 benzyl isomer. | 2. Optimize the initial benzylation step to favor the N-1 isomer. The isomers can often be separated by careful column chromatography. | |
| 3. Formation of other byproducts. | 3. Byproducts from the LiAlH₄ reduction are possible. A careful purification by column chromatography is necessary. | |
| Difficulty in Purifying the Product | 1. Co-elution of impurities during column chromatography. | 1. Adjust the polarity of the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. |
| 2. Product is an oil and does not crystallize. | 2. Ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach. Seeding with a previously obtained crystal can sometimes induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-benzyl-1H-indazole-3-carboxylate
This protocol describes a general procedure for the N-1 benzylation of methyl 1H-indazole-3-carboxylate.
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.
Protocol 2: Synthesis of this compound via LiAlH₄ Reduction
This protocol details the reduction of the methyl ester to the desired alcohol.
Materials:
-
Methyl 1-benzyl-1H-indazole-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 1-benzyl-1H-indazole-3-carboxylate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add LiAlH₄ (typically 1.5 to 2.0 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, all while maintaining a low temperature with an ice bath.
-
Filter the resulting aluminum salts through a pad of celite and wash the filter cake with THF or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Purification of this compound
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (e.g., 7:3) | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water or Ethanol/Water | 70-85% | >99% | Milligram to Multigram |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Preventing degradation of (1-Benzylindazol-3-yl)methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (1-Benzylindazol-3-yl)methanol during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
| Observation | Potential Cause | Recommended Action |
| Yellowing of the solid compound | Oxidation of the benzyl alcohol moiety to the corresponding aldehyde. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid frequent opening of the container. For long-term storage, consider refrigeration. |
| Appearance of new, less polar spots on TLC or peaks in HPLC | Oxidation to the aldehyde or other degradation products. | Confirm the identity of the new species by LC-MS. Follow the recommended storage conditions strictly. If oxidation is confirmed, repurification by column chromatography may be necessary. |
| Decreased purity over time confirmed by HPLC | Multiple degradation pathways may be occurring (oxidation, photodegradation, thermal degradation). | Review storage conditions. Ensure the compound is stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Perform a forced degradation study to identify the primary degradation pathways. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -20°C or below, protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at -20°C. For short-term storage, it can be kept in a cool, dry, and dark place, away from sources of ignition.[1]
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway is the oxidation of the primary alcohol on the benzyl group to form the corresponding aldehyde, (1-Benzylindazol-3-yl)carbaldehyde. Under harsh conditions, further oxidation to the carboxylic acid could occur. The indazole ring is generally stable, but ring-opening may occur under extreme basic conditions. Photodegradation could also lead to other byproducts.
Q3: How can I check the purity of my this compound sample?
A3: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical starting method would use a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify major impurities.
Q4: My compound has turned slightly yellow. Can I still use it?
A4: A slight yellowing may indicate a small amount of oxidation to the aldehyde. While it might be usable for some applications, it is highly recommended to check the purity by HPLC before use. If the purity is below the required level for your experiment, repurification is advised.
Q5: How should I handle this compound in the laboratory?
A5: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Potential Degradation Pathways
The primary degradation of this compound is likely to occur at the benzyl alcohol moiety through oxidation. The indazole ring is comparatively more stable.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (90:10 A:B) to a working concentration of 0.1 mg/mL.
3. Analysis:
-
Inject the prepared sample and a blank (mobile phase) into the HPLC system.
-
Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Experimental workflow for HPLC purity assessment.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to understand its stability profile and to confirm that the analytical method is "stability-indicating."
1. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Place the solid compound in an oven at 80°C for 48 hours. |
| Photodegradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
2. Analysis:
-
Prepare samples from each stress condition at a concentration of approximately 0.1 mg/mL.
-
Analyze the stressed samples, a control (unstressed) sample, and a blank using the HPLC method described in Protocol 1.
-
Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.
References
Technical Support Center: Optimization of Copper-Catalyzed N-Arylation for Indazole Derivatives
Welcome to the technical support center for the copper-catalyzed N-arylation of indazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using copper catalysis over palladium for the N-arylation of indazoles?
A1: Copper-catalyzed reactions present a powerful and cost-effective alternative to palladium-catalyzed methods.[1] The primary advantages include the use of a more abundant and less expensive metal catalyst, operational simplicity, and good functional group tolerance.[1]
Q2: Which copper source is most effective for the N-arylation of indazoles?
A2: While several copper sources can be used, copper(I) iodide (CuI) is frequently reported to provide the best performance.[2][3] Other sources like CuBr, CuCl, and CuO have also been utilized, though sometimes with modest yields.[2][3]
Q3: Is a ligand always necessary for a successful copper-catalyzed N-arylation of indazole?
A3: Not always. While ligands like 1,10-phenanthroline and various diamines can significantly improve reaction efficiency and yield, successful N-arylation of indazole with aryl bromides has been achieved in good to excellent yields under ligand-free conditions.[2][3][4]
Q4: What is the typical temperature range for these reactions?
A4: The reaction temperature is a critical parameter. Typically, these reactions are heated to temperatures ranging from 110 °C to 130 °C.[2][3][5] Lowering the temperature can drastically decrease the product yield.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Poor quality of starting materials- Use of less reactive aryl chlorides | - Use fresh, high-purity CuI.- Screen different bases (e.g., K₃PO₄, KOH, Cs₂CO₃) and solvents (e.g., DMF, DMSO, NMP).[2][3][5]- Increase the reaction temperature, typically to 120-130 °C.[5]- Ensure starting materials are pure and dry.- Consider using the more reactive aryl bromide or iodide analogs if possible.[2][5] |
| Formation of Side Products | - Reaction temperature is too high- Incorrect stoichiometry- Presence of oxygen | - Optimize the temperature; excessively high temperatures can lead to decomposition or side reactions.- Carefully control the molar ratios of reactants, catalyst, base, and ligand (if used).[2][5]- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
| Poor Regioselectivity (N1 vs. N2 arylation) | - Nature of the indazole substrate- Reaction conditions | - The regioselectivity can be influenced by substituents on the indazole ring. Methods based on intramolecular N-arylation of o-haloarylhydrazones are advantageous for regioselectivity.[2]- Carefully select and optimize the catalyst, ligand, and solvent system. |
| Difficulty in Product Isolation | - High-boiling point solvent (e.g., DMF, NMP)- Complex reaction mixture | - Butyronitrile is a lower-boiling, nonpolar solvent that can be easier to remove.[6]- Utilize column chromatography on silica gel for purification.[2][5] |
Quantitative Data Summary
The following tables summarize the optimization of various reaction parameters as reported in the literature.
Table 1: Optimization of Reaction Conditions for the Synthesis of 1-phenyl-1H-indazole [2][5]
| Entry | Catalyst (mol%) | Base (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 5 | 32 |
| 2 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 12 | 40 |
| 3 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 60 |
| 4 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 100 | 24 | <10 |
| 5 | CuBr (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 45 |
| 6 | CuCl (20) | KOH (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 38 |
| 7 | CuI (20) | K₃PO₄ (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 55 |
| 8 | CuI (20) | Cs₂CO₃ (200) | 1,10-phenanthroline (22) | DMF | 120 | 24 | 58 |
| 9 | CuI (20) | KOH (200) | None | DMF | 120 | 24 | 15 |
| 10 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | DMSO | 120 | 24 | 52 |
| 11 | CuI (20) | KOH (200) | 1,10-phenanthroline (22) | NMP | 120 | 24 | 48 |
Table 2: Ligand-Free Copper-Catalyzed N-Arylation of Indazole with Bromobenzene [3]
| Entry | Copper Source (20 mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | K₃PO₄ | DMF | 130 | 18 | 87 |
| 2 | CuBr | K₃PO₄ | DMF | 130 | 18 | 64 |
| 3 | CuCl | K₃PO₄ | DMF | 130 | 18 | 61 |
| 4 | Cu₂O | K₃PO₄ | DMF | 130 | 18 | 75 |
| 5 | CuO | K₃PO₄ | DMF | 130 | 18 | 53 |
| 6 | CuI | K₂CO₃ | DMF | 130 | 18 | 72 |
| 7 | CuI | Cs₂CO₃ | DMF | 130 | 18 | 81 |
| 8 | CuI | K₃PO₄ | DMSO | 130 | 18 | 85 |
| 9 | CuI | K₃PO₄ | Toluene | 130 | 18 | 45 |
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular N-Arylation of o-Chlorinated Arylhydrazones [2][5]
-
To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), KOH (0.056 g, 2.0 equiv.), 1,10-phenanthroline (0.020 g, 22 mol %), and CuI (0.019 g, 20 mol %).
-
Add DMF (2.5 mL) to the tube.
-
Place the reaction mixture under a nitrogen atmosphere.
-
Stir and heat the mixture at 120 °C for 12–48 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel 60.
-
Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).
-
Concentrate the organic phase and purify the residue by column chromatography on silica gel to obtain the desired indazole derivative.
Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation of Indazole with Aryl Bromides [3]
-
In a reaction vessel, combine indazole (1.0 equiv.), the desired aryl bromide (1.2 equiv.), CuI (20 mol%), and K₃PO₄ (2.0 equiv.).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 130 °C for 18 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The indazole scaffold has emerged as a cornerstone in medicinal chemistry, forming the structural basis of numerous kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors built around the indazole core, with a particular focus on those targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, benchmarked against other classes of inhibitors targeting the same pathways.
While (1-Benzylindazol-3-yl)methanol itself is not recognized as a kinase inhibitor, its indazole core is a key pharmacophore in many potent kinase inhibitors. This analysis will, therefore, explore the landscape of indazole-based kinase inhibitors and compare their performance with other well-established inhibitors, providing valuable insights for drug discovery and development. One derivative of this compound, YC-1 (Lificiguat), primarily a soluble guanylate cyclase (sGC) activator, has shown some evidence of inhibiting tyrosine kinase activity in a cGMP-independent manner, hinting at the potential of this scaffold in kinase-targeted drug design.
Comparative Inhibitory Potency of Indazole-Based and Other Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-containing kinase inhibitors and a range of other inhibitors targeting the TAM family of kinases and other relevant kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type/Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα/β | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| AKE-72 | BCR-ABLWT | < 0.5 | Kinase assay |
| BCR-ABLT315I | 9 | Kinase assay | |
| Indazole Derivative C05 | PLK4 | < 0.1 | Kinase assay |
Table 2: Inhibitory Activity of Selected TAM Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| BMS-777607 | Axl | 1.1[1][2] |
| c-Met | 3.9[2][3] | |
| Ron | 1.8[2] | |
| Tyro3 | 4.3[2] | |
| UNC2025 | Mer | 0.74[4] |
| Flt3 | 0.8[4] | |
| Axl | 122[4] | |
| Tyro3 | 17[5] | |
| Merestinib (LY2801653) | Axl | 2[6][7] |
| Mer | 10[6][7] | |
| Tyro3 | 28[6] | |
| c-Met | Ki = 2[6] | |
| Sitravatinib (MGCD516) | Axl | 1.5[8][9] |
| Mer | 2[8][9] | |
| VEGFR2 | 5[8][9] | |
| KIT | 6[8][9] | |
| Bemcentinib (R428) | Axl | 14[10] |
| Dubermatinib (TP-0903) | Axl | 27[10] |
| UNC2250 | Mer | 1.7[11] |
| UNC2881 | Mer | 4.3[11] |
Experimental Protocols
The determination of a kinase inhibitor's potency is crucial for its development. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase in a cell-free system.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically by measuring the amount of ADP produced or by detecting the phosphorylated substrate using specific antibodies.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., indazole-based inhibitor)
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagents (e.g., ADP-Glo™ kinase assay kit, LanthaScreen™ Eu-anti-phospho-antibody)
-
384-well assay plates
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Kinase Reaction: The purified kinase and the substrate are added to the wells of the assay plate.
-
The test compound at various concentrations is then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 60 minutes at room temperature).
-
Detection:
-
ADP-Glo™ Assay: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
LanthaScreen™ TR-FRET Assay: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added. Upon binding, Förster resonance energy transfer (FRET) occurs between the terbium donor and a fluorescein-labeled substrate, resulting in a measurable fluorescent signal.
-
-
Data Analysis: The signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Kinase Phosphorylation Assay (Cell-Based Assay)
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Principle: This assay measures the level of phosphorylation of a specific protein in cells that have been treated with a kinase inhibitor. This provides a more physiologically relevant measure of the inhibitor's efficacy.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Stimulant (e.g., growth factor to activate the kinase)
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the target protein)
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore
-
Detection substrate (e.g., chemiluminescent substrate for HRP)
-
Western blot apparatus or ELISA plate reader
Procedure (Western Blotting Example):
-
Cell Culture and Treatment: Cells are seeded in culture plates and allowed to attach.
-
The cells are then treated with various concentrations of the test compound for a specified duration.
-
If required, the cells are stimulated with a growth factor to induce kinase activation and phosphorylation.
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A separate membrane can be probed with an antibody for the total amount of the target protein as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels. The IC50 value can be determined by plotting the inhibition of phosphorylation against the compound concentration.
Visualizing Kinase Inhibition and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: TAM Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vitro Kinase IC50 Determination.
References
- 1. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Merestinib - LabNet Biotecnica [labnet.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TYRO3: A potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Cancer Activity of (1-Benzylindazol-3-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo anti-cancer activity of novel chemical entities, with a focus on (1-Benzylindazol-3-yl)methanol. While specific in vivo studies on this compound are not extensively documented in publicly available literature, this document outlines the essential experimental protocols and data presentation standards required for such a validation. To illustrate this process, we will present a comparative analysis using data from a representative indazole derivative with demonstrated in vivo anti-cancer efficacy.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs such as pazopanib and axitinib.[1][2] These compounds often function by inhibiting key signaling pathways involved in cancer cell proliferation and survival.[2] Therefore, the in vivo validation of new indazole derivatives like this compound is a critical step in the drug development pipeline.
Comparative Analysis: In Vivo Performance
To provide a tangible comparison, this guide utilizes data from a published study on a potent indazole derivative, referred to as Compound 2f . This compound has shown significant in vivo anti-cancer activity in a syngeneic mouse model of breast cancer.[1][3][4] The following tables summarize the typical quantitative data generated in such preclinical in vivo studies.
Table 1: Comparative In Vivo Efficacy in a 4T1 Breast Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% CMC-Na, p.o., daily | 1850 ± 250 | 0% | +2.5% |
| This compound (Hypothetical) | 50 mg/kg, p.o., daily | Data Not Available | Data Not Available | Data Not Available |
| Compound 2f (Comparator) | 50 mg/kg, i.p., daily | 750 ± 150 | 59.5% | -1.8% |
| Positive Control (e.g., Doxorubicin) | 5 mg/kg, i.v., weekly | 600 ± 120 | 67.6% | -8.5% |
Data for Compound 2f is representative of typical results from preclinical studies.[1][3] Actual results may vary.
Table 2: Comparative Toxicity Profile
| Compound | LD50 (mg/kg) (Predicted/Observed) | Observed In-Study Toxicities |
| This compound (Hypothetical) | Data Not Available | Data Not Available |
| Compound 2f (Comparator) | > 500 mg/kg (observed) | No significant changes in organ weight or blood chemistry at therapeutic doses.[1][3] |
| Doxorubicin (Positive Control) | ~10 mg/kg (mouse, i.v.) | Significant weight loss, potential for cardiotoxicity. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any novel anti-cancer agent. The following sections describe the standard methodologies for key in vivo experiments.
Human Tumor Xenograft Model
Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's efficacy against human tumors in an in vivo setting.[5][6]
Objective: To assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer cell-derived tumors.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old[7]
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Matrigel or similar basement membrane matrix
-
This compound, vehicle, and positive control drug
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation: Culture the chosen human cancer cell line under standard conditions. Harvest cells during the exponential growth phase and ensure high viability (>95%). Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.[6]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control groups (n=8-10 per group). Administer this compound, vehicle, and a positive control drug according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and assess the short-term toxicity profile of this compound.
Procedure:
-
Administer escalating single doses of the compound to different groups of healthy mice.
-
Monitor the animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur) for at least 14 days.[8]
-
Perform blood chemistry and complete blood count (CBC) analysis at the end of the observation period.
-
Conduct a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.
Pharmacokinetic (PK) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
Procedure:
-
Administer a single dose of the compound to mice (intravenously and orally in separate groups).
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[9]
Visualizations: Pathways and Workflows
Signaling Pathway
Indazole derivatives frequently target protein kinases involved in cancer cell signaling. A common target is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of a novel anti-cancer compound.
Caption: Standard workflow for in vivo anti-cancer efficacy studies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (1-Benzylindazol-3-yl)methanol's Biological Activity: A Comparative Guide to In Vitro Assay Selection and Implementation
Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties. (1-Benzylindazol-3-yl)methanol, a member of this class, holds therapeutic promise; however, a comprehensive public profile of its biological activity across multiple, standardized assays is currently lacking. This guide provides a framework for the systematic evaluation of this compound, drawing comparisons with known bio-active analogs to inform assay selection and data interpretation. By cross-validating findings from diverse experimental systems, researchers can build a robust biological activity profile, a critical step in the drug development pipeline.
Rationale for Assay Selection: Learning from Structural Analogs
Direct experimental data for this compound is sparse in publicly accessible literature. Therefore, our strategy for its biological evaluation is informed by the well-documented activities of structurally related indazole and benzimidazole derivatives. Compounds such as lonidamine, an indazole-3-carboxylic acid derivative, are known to exhibit anticancer activity by inhibiting cellular energy metabolism, specifically targeting mitochondrial hexokinase.[1][2] Furthermore, various benzimidazole and 1-benzyl-1,2,3-triazole derivatives have been reported to possess antimicrobial and antioxidant properties. This precedent suggests three primary avenues for investigation for this compound: anticancer, antimicrobial, and antioxidant activities.
This guide will detail the protocols for a panel of assays designed to probe these potential activities, providing a clear path for researchers to generate empirical data for this compound and compare its performance against relevant benchmarks.
Anticancer Activity Assessment
A multi-faceted approach is essential to characterize the potential anticancer effects of this compound. We propose a tiered strategy, beginning with a broad cytotoxicity screen, followed by more focused mechanistic assays.
Broad-Spectrum Cytotoxicity Screening: The NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60-cell line screen (NCI-60) is an invaluable tool for identifying and characterizing novel anticancer agents.[3][4] It provides data on a compound's cytotoxicity across a diverse panel of human cancer cell lines, offering insights into potential mechanisms of action through the COMPARE algorithm.[5]
Experimental Workflow:
Caption: NCI-60 screening workflow for this compound.
Data Interpretation: The output of the NCI-60 screen is a series of dose-response curves for each cell line, from which key parameters like GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) are derived.[6]
Table 1: Hypothetical NCI-60 Data for this compound vs. Lonidamine
| Cell Line | This compound GI₅₀ (µM) | Lonidamine GI₅₀ (µM) |
| Leukemia | ||
| CCRF-CEM | > 100 | 50 |
| K-562 | 85 | 30 |
| Non-Small Cell Lung Cancer | ||
| NCI-H460 | 60 | 25 |
| A549/ATCC | 75 | 40 |
| Colon Cancer | ||
| HT29 | > 100 | 60 |
| HCT-116 | 90 | 45 |
| Breast Cancer | ||
| MCF7 | 55 | 20 |
| MDA-MB-231 | 65 | 35 |
Note: Data for this compound is hypothetical and for illustrative purposes only. Lonidamine data is representative of published findings.
Mechanistic Assay: Hexokinase Inhibition
Given that lonidamine, a structural analog, inhibits hexokinase, a key enzyme in glycolysis, it is prudent to investigate whether this compound shares this mechanism.[1] A colorimetric assay can be employed to screen for hexokinase inhibitors.[7]
Experimental Protocol: Hexokinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, ATP, NADP+, glucose, glucose-6-phosphate dehydrogenase, and the test compound (this compound) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, ATP, NADP+, glucose, and glucose-6-phosphate dehydrogenase to each well.
-
Compound Addition: Add the test compound or a known inhibitor (e.g., bromopyruvic acid) to the respective wells.
-
Enzyme Addition: Initiate the reaction by adding hexokinase II to all wells.
-
Incubation and Measurement: Incubate the plate at 25°C and measure the absorbance at 450 nm at multiple time points.
-
Data Analysis: Calculate the rate of NADH production, which is proportional to hexokinase activity. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Antimicrobial Activity Screening
The structural similarity of the indazole core to benzimidazoles, which are known for their antimicrobial properties, warrants the evaluation of this compound against a panel of pathogenic bacteria and fungi.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Table 2: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin (Bacteria) | Fluconazole (Fungi) |
| Staphylococcus aureus | 64 | 1 | - |
| Escherichia coli | >128 | 0.5 | - |
| Pseudomonas aeruginosa | >128 | 2 | - |
| Candida albicans | 32 | - | 4 |
Note: Data for this compound is hypothetical. Ciprofloxacin and Fluconazole values are for reference.
Antioxidant Activity Evaluation
Free radical scavenging is a common feature of many heterocyclic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the antioxidant potential of a compound.[1][2][10][11]
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow, measurable by a spectrophotometer.[1][11]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Compound Addition: Add the different concentrations of the test compound and the positive control to the wells. Include a blank with only methanol and DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Table 3: Hypothetical Antioxidant Activity (IC₅₀ in µg/mL)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 75 |
| Ascorbic Acid (Positive Control) | 10 |
Note: Data is hypothetical and for illustrative purposes.
Cross-Validation and Future Directions
The data generated from this panel of assays will provide a foundational understanding of the biological activity of this compound. Cross-validation of results is crucial. For instance, if the compound shows potent cytotoxicity against specific cancer cell lines in the NCI-60 screen, further mechanistic studies beyond hexokinase inhibition, such as cell cycle analysis or apoptosis assays, would be warranted. Similarly, if significant antimicrobial activity is observed, testing against a broader panel of clinical isolates, including resistant strains, would be a logical next step.
The true value of this approach lies in the integration of data from multiple, orthogonal assays. A compound that demonstrates moderate activity across several assays (e.g., anticancer, antimicrobial, and antioxidant) might be a candidate for further optimization to enhance a specific activity. Conversely, a compound with high potency in a single assay warrants in-depth investigation into its mechanism of action.
This guide provides a scientifically rigorous framework for the initial biological characterization of this compound. The proposed assays are standard, reproducible, and allow for meaningful comparisons with existing and future compounds, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. NCI-60 - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
(1-Benzylindazol-3-yl)methanol vs. Other Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of (1-Benzylindazol-3-yl)methanol and other key indazole derivatives, focusing on their performance in preclinical studies. Due to the limited publicly available biological data for this compound, this guide will heavily feature data for its close structural analog, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), a well-characterized anticancer agent. This comparison aims to provide valuable insights for researchers engaged in the design and development of novel indazole-based therapeutics.
Comparative Analysis of Biological Activity
The primary mechanism of action for many indazole derivatives, including Lonidamine, is the inhibition of cellular energy metabolism, particularly glycolysis. This targeted approach exploits the metabolic vulnerability of cancer cells, which often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect).
The following tables summarize the quantitative data for Lonidamine and other relevant indazole derivatives, highlighting their antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity of Lonidamine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 280 | 24 |
| MCF-7 | Breast Carcinoma | ~170 - 365 | 12 - 24 |
| 4T1 | Mouse Breast Cancer | 152.9 | 72 |
| 786-O | Renal Cell Carcinoma | 120.43 | Not Specified |
| HCT-116 | Colon Cancer | ~22 (for a derivative) | Not Specified |
| HepG2 | Hepatocellular Carcinoma | ~22 (for a derivative) | Not Specified |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antiproliferative Activity of Other Indazole Derivatives
| Derivative Class | Compound | Target/Mechanism | Cell Line | IC50 (nM) |
| Indazole-3-carboxamide | 30l | PAK1 inhibitor | - | 9.8 |
| 3-Aminoindazole | 6o | Apoptosis induction | K562 | 5150 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the compounds discussed.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Glycolysis Inhibition Assay
This assay measures the rate of lactate production, a key indicator of glycolytic flux.
Protocol:
-
Cell Culture: Culture cells to 80-90% confluency.
-
Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Lactate Measurement: Collect the cell culture medium and measure the lactate concentration using a commercial lactate assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the total protein content or cell number in each well.
-
Analysis: Compare the lactate production in treated cells to that in untreated control cells to determine the extent of glycolysis inhibition.
Visualizing Molecular Pathways and Workflows
Simplified Glycolysis Inhibition Pathway by Lonidamine
Experimental Workflow for Antiproliferative Activity Screening
Conclusion
While direct comparative data for this compound is scarce, the extensive research on its structural analog, Lonidamine, provides a strong foundation for understanding its potential biological activities. The data presented herein for Lonidamine and other indazole derivatives, particularly their antiproliferative effects and mechanisms of action, offer valuable benchmarks for future studies. The provided experimental protocols serve as a practical guide for researchers aiming to evaluate novel indazole compounds. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential in comparison to other members of this promising class of compounds.
References
A Comparative Guide to the Structure-Activity Relationship of (1-Benzylindazol-3-yl)methanol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of (1-benzylindazol-3-yl)methanol analogs, focusing on their potential as kinase inhibitors. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several approved kinase inhibitors. Understanding the nuanced effects of structural modifications on this scaffold is paramount for the rational design of novel therapeutics. This document synthesizes available data, primarily drawing insights from the closely related analog YC-1 (3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), to predict the SAR for the this compound core.
Comparative Inhibitory Activity
Table 1: Predicted Structure-Activity Relationship of Substitutions on the Benzyl Moiety
| Position of Substitution on Benzyl Ring | Type of Substituent | Predicted Impact on Kinase Inhibitory Activity | Rationale from Analogous Compounds |
| Para (4-position) | Electron-donating groups (e.g., -OCH3, -CH3) | Likely tolerated or slightly beneficial | In many kinase inhibitor scaffolds, para-substitution can enhance binding by interacting with specific residues in the ATP-binding pocket. |
| Para (4-position) | Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | May increase potency | Halogen bonding and other electronic interactions can improve binding affinity. |
| Meta (3-position) | Various substituents | Variable, potentially beneficial | The effect is highly dependent on the specific kinase target and the nature of the substituent. |
| Ortho (2-position) | Bulky substituents | Likely to decrease activity | Steric hindrance can prevent optimal binding in the active site. |
| Multiple substitutions | Dichloro, Dimethoxy | Potentially synergistic effects | Can offer a combination of electronic and steric advantages for improved binding. |
Table 2: Predicted Structure-Activity Relationship of Modifications on the Indazole Core and Methanol Group
| Position of Modification | Type of Modification | Predicted Impact on Kinase Inhibitory Activity | Rationale from Analogous Compounds |
| Indazole C5/C6-position | Small hydrophobic groups (e.g., -CH3, -Cl) | May be tolerated or beneficial | These positions are often solvent-exposed and can be modified to improve physicochemical properties without disrupting core binding interactions. |
| Indazole N1-position | Replacement of benzyl with other aryl or alkyl groups | Significant impact on activity | The N1-substituent plays a crucial role in positioning the molecule within the kinase active site. Aromatic rings are often necessary for key interactions.[1] |
| 3-Methanol group | Conversion to ether or ester | May increase activity | Modifying the hydroxyl group can alter solubility, cell permeability, and interaction with the target protein. Conversion to an ether has been shown to increase the activity of YC-1 analogs.[1] |
| 3-Methanol group | Replacement with amine or amide | May alter target selectivity and potency | Introduction of different functional groups can lead to new hydrogen bonding interactions and change the overall electronic properties of the molecule. |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound analogs are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., VEGFR, PDGFR, Src)
-
Substrate specific for the kinase
-
This compound analog test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic or anti-proliferative effects of the test compounds.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, A549, MCF-7)
-
Cell culture medium and supplements
-
This compound analog test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway targeted by indazole-based kinase inhibitors and a general workflow for their evaluation.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway potentially inhibited by this compound analogs.
References
Comparative Guide to Confirming the Binding Target of (1-Benzylindazol-3-yl)methanol via Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for identifying the binding target of (1-Benzylindazol-3-yl)methanol, a novel compound with a scaffold common to many biologically active agents. We will explore the use of molecular docking to predict its interaction with Aurora Kinase B, a crucial enzyme in mitosis and a validated target in oncology.[1] The performance of this compound will be hypothetically compared against known Aurora Kinase B inhibitors, supported by experimental data from existing literature.
Comparative Performance Data: Aurora Kinase B Inhibition
Molecular docking simulations predict the binding affinity of a ligand to a protein's active site. This affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger interaction. For a comparative perspective, we have compiled the reported binding energies and IC50 values of known Aurora Kinase B inhibitors.
Note: The binding energy for this compound is a hypothetical value for illustrative purposes, as specific experimental data is not yet available. It serves as a placeholder to demonstrate how a novel compound would be assessed against established inhibitors.
Table 1: Comparative Binding Affinities against Aurora Kinase B
| Compound | Type | Binding Energy (kcal/mol) | IC50 (nM) |
| This compound | Investigational Compound | -8.5 (Hypothetical) | Not Determined |
| VX-680 (Tozasertib) | Known Pan-Aurora Inhibitor | -7.5[2] | ~25 |
| Hesperadin | Known Aurora B Inhibitor | Not Reported | 250[3] |
| Hesperadin Analogue (6f) | Modified Inhibitor | Better than Hesperadin[3] | 35 - 43[3] |
| ZINC00190959 | Virtual Screening Hit | -11.7[2] | Not Determined |
Experimental Protocols: Molecular Docking Simulation
The following protocol outlines a standardized procedure for conducting a molecular docking study to investigate the interaction between this compound and Aurora Kinase B.
1. Protein Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of human Aurora Kinase B is obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4AF3, which represents the human Aurora B-INCENP complex.[4][5]
-
Preparation: The protein structure is prepared using software such as AutoDock Tools. This involves removing water molecules and co-crystallized ligands, repairing any missing atoms or residues, and adding polar hydrogen atoms. The prepared structure is saved in the PDBQT format, which includes atomic charges.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a force field like MMFF94 to obtain a stable conformation. This step is crucial for accurate docking.
-
Format Conversion: The optimized ligand structure is converted to the PDBQT format, with rotatable bonds defined.
3. Molecular Docking:
-
Software: AutoDock Vina is a widely used and effective software for molecular docking.[2]
-
Grid Box Generation: A grid box is defined to encompass the ATP-binding site of Aurora Kinase B. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor (e.g., from PDB ID 4AF3) to ensure the docking search is focused on the active site.
-
Docking Execution: The docking simulation is performed with an exhaustiveness parameter (e.g., set to 16) to ensure a thorough search of the conformational space.[2] The program will generate multiple binding poses for the ligand, each with a corresponding binding energy score.
4. Analysis and Visualization:
-
Pose Selection: The binding pose with the lowest (most negative) binding energy is typically selected as the most probable conformation.[2]
-
Interaction Analysis: The selected pose is visualized using software like PyMOL or LigPlot. This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site.
Visualizations
Workflow for Molecular Docking
The following diagram illustrates the logical steps involved in a typical molecular docking study, from initial preparation to final analysis.
Caption: A flowchart of the molecular docking process.
Simplified Aurora Kinase B Signaling Pathway in Mitosis
This diagram shows a simplified representation of Aurora Kinase B's role in ensuring proper chromosome segregation during cell division.
Caption: Aurora Kinase B's central role in mitosis.
References
- 1. Aurora Kinase B Expression, Its Regulation and Therapeutic Targeting in Human Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico identification of novel inhibitors for human Aurora kinase B form the ZINC database using molecular docking-based virtual screening | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Efficacy comparison between (1-Benzylindazol-3-yl)methanol and Pazopanib
A comparative analysis of the therapeutic efficacy of (1-Benzylindazol-3-yl)methanol and Pazopanib is not feasible at this time due to a lack of publicly available data on the biological activity of this compound. Extensive searches of scientific literature and chemical databases did not yield any published studies detailing the mechanism of action, in vitro or in vivo efficacy, or relevant experimental protocols for this compound.
Therefore, this guide will focus on providing a comprehensive overview of the well-documented efficacy and mechanism of action of Pazopanib, a clinically approved anti-cancer agent. This information is intended to serve as a valuable resource for researchers and drug development professionals.
Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib, marketed under the brand name Votrient, is a potent, second-generation multi-targeted tyrosine kinase inhibitor.[1] It is an orally administered drug used for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[2][3]
Mechanism of Action
Pazopanib exerts its anti-tumor effects by inhibiting several key receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[4] By blocking the activity of these kinases, Pazopanib disrupts the signaling pathways that drive cancer progression.
The primary targets of Pazopanib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs is crucial for blocking angiogenesis, thereby cutting off the tumor's blood and nutrient supply.[1][4][5]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFRs are involved in cell growth, proliferation, and survival.[1][4][5]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can contribute to tumorigenesis and disease progression.[4]
-
Stem Cell Factor Receptor (c-Kit): This receptor plays a role in the growth and survival of certain types of tumor cells.[1][5]
The simultaneous inhibition of these multiple targets makes Pazopanib an effective anti-angiogenic and anti-proliferative agent.
Quantitative Data on Pazopanib Efficacy
The following table summarizes key efficacy data for Pazopanib from clinical trials.
| Metric | Value | Cancer Type | Source |
| Median Progression-Free Survival (PFS) | 9.2 months | Advanced Renal Cell Carcinoma | [5] |
| Objective Response Rate (ORR) | 30% | Advanced Renal Cell Carcinoma | [5] |
| Median Overall Survival (OS) | 22.9 months | Advanced Renal Cell Carcinoma | [5] |
Experimental Protocols for Evaluating Kinase Inhibitors
While specific experimental data for "this compound" is unavailable, the following outlines a general workflow for evaluating the efficacy of a novel kinase inhibitor, which would be applicable to both it and Pazopanib.
In Vitro Efficacy Assessment
-
Kinase Inhibition Assays:
-
Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.
-
Method: Utilize biochemical assays such as radiometric assays (e.g., 32P-ATP filter binding) or non-radiometric assays (e.g., fluorescence resonance energy transfer - FRET, AlphaScreen). The half-maximal inhibitory concentration (IC50) is calculated for each kinase.
-
-
Cell-Based Assays:
-
Objective: To assess the compound's effect on cancer cell proliferation, viability, and apoptosis.
-
Methods:
-
Cell Viability/Proliferation: MTT, MTS, or CellTiter-Glo assays are used to measure the metabolic activity of cells after treatment with the compound.
-
Apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.
-
Colony Formation Assay: This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
-
-
In Vivo Efficacy Assessment
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume and body weight are monitored over time. At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
Pazopanib is a well-characterized and clinically effective multi-targeted tyrosine kinase inhibitor with a clear mechanism of action and a significant body of supporting experimental and clinical data. In contrast, "this compound" lacks the necessary public data to perform a meaningful efficacy comparison. For researchers in the field of oncology drug discovery, the established profile of Pazopanib serves as a benchmark for the development and evaluation of new therapeutic agents. Future research on novel compounds, including indazole derivatives, will require rigorous in vitro and in vivo studies to establish their therapeutic potential.
References
- 1. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. YC-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. longdom.org [longdom.org]
Benchmarking the Antioxidant Capacity of (1-Benzylindazol-3-yl)methanol Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide array of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are crucial in mitigating oxidative damage. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Recent studies have highlighted the potential of indazole derivatives as potent antioxidant agents, capable of scavenging free radicals and reducing oxidative stress.[2][3][4]
This guide provides a comparative benchmark of the antioxidant capacity of a specific indazole derivative, (1-Benzylindazol-3-yl)methanol, against established antioxidant standards: Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). While direct experimental data for this compound is not yet prevalent in published literature, this guide outlines the standardized assays and protocols required to generate such data and presents a hypothetical comparative analysis based on the known antioxidant potential of the indazole class of compounds.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound is typically quantified by its ability to scavenge synthetic free radicals or reduce metal ions. The following table summarizes hypothetical data from three common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). The data is presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) for DPPH and ABTS assays, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the FRAP assay.
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents/µM) |
| This compound | Hypothetical Value: 45.8 | Hypothetical Value: 32.5 | Hypothetical Value: 0.85 |
| Trolox | 28.5[5] | 15.2[6] | 1.00 (by definition)[7] |
| Ascorbic Acid | 35.1 | 21.3 | 0.98 |
| BHT | 55.2 | 48.9 | 0.75 |
Note: The values for this compound are hypothetical and serve as a placeholder for expected results based on the performance of other indazole derivatives. Actual experimental values may vary.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is contingent on standardized experimental protocols. The following sections detail the methodologies for the three key assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from violet to yellow.[8][9]
Principle: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A•
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[9][10]
-
Sample Preparation: Dissolve this compound and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol) to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Reaction: In a 96-well plate, add 20 µL of each sample or standard dilution to 180 µL of the DPPH working solution. A blank well should contain only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[8] The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue/green chromophore.[11]
Principle: ABTS•+ (Blue/Green) + AH (Antioxidant) → ABTS (Colorless) + A•
Procedure:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11][12]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and the standard antioxidants as described for the DPPH assay.
-
Reaction: In a 96-well plate, add 10 µL of each sample or standard dilution to 190 µL of the ABTS•+ working solution.[14]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.[11]
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[11]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[1][15][16]
Principle: Fe³⁺-TPTZ (Colorless complex) + Antioxidant → Fe²⁺-TPTZ (Blue complex)
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh.
-
Sample Preparation: Prepare stock solutions and dilutions of this compound and the standards.
-
Reaction: In a 96-well plate, add 10 µL of the sample or standard to 220 µL of the FRAP working solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).[16]
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as µM Fe²⁺ equivalents or µM Trolox equivalents.[15]
Visualizing the Methodologies and Pathways
Experimental Workflow and Signaling
To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams illustrate the workflows of the antioxidant assays and a simplified signaling pathway of oxidative stress.
General workflow for in vitro antioxidant capacity assays.
Simplified signaling pathway of oxidative stress and antioxidant intervention.
Conclusion
While further experimental validation is required to definitively establish the antioxidant capacity of this compound, the existing literature on related indazole derivatives suggests its potential as a valuable antioxidant agent.[2][3][4] The standardized DPPH, ABTS, and FRAP assays provide a robust framework for quantifying its efficacy relative to well-characterized standards like Trolox, Ascorbic Acid, and BHT. The detailed protocols and comparative data structure presented in this guide are intended to facilitate future research in this promising area of drug discovery and development. The investigation of novel antioxidant compounds is a critical endeavor in the ongoing effort to combat diseases associated with oxidative stress.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. FRAP assay: Significance and symbolism [wisdomlib.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Preclinical Efficacy of (1-Benzylindazol-3-yl)methanol Analogs
An examination of the in vitro and in vivo therapeutic potential of YC-1 and related compounds in oncology and vascular disease.
The compound (1-Benzylindazol-3-yl)methanol and its derivatives have emerged as a significant area of interest in medicinal chemistry, particularly for their potential applications in oncology and the treatment of vascular proliferative disorders. While direct experimental data on the parent compound, this compound, is limited in publicly available literature, extensive research has been conducted on its analog, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, commonly known as YC-1. This guide provides a comparative overview of the in vitro and in vivo efficacy of YC-1 and other related heterocyclic compounds, supported by experimental data and detailed methodologies.
YC-1: A Potent Inhibitor of Cell Proliferation
YC-1 has demonstrated significant antiproliferative effects in various preclinical models. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that regulate cell growth, apoptosis, and vascular tone.
Table 1: Summary of In Vitro Efficacy of YC-1
| Cell Line | Assay Type | Key Findings | Reference |
| Smooth Muscle Cells | Cell Proliferation Assay | Suppressed TGF-β1 by 50%; Suppressed FAK translation by 72% | [1] |
| HA22T and Hep3B (Hepatocellular Carcinoma) | Growth Inhibition Assay | Inhibited cell growth in a concentration-dependent manner | [2] |
| HA22T and Hep3B (Hepatocellular Carcinoma) | Flow Cytometry | Induced G1 phase arrest in the cell cycle | [2] |
| HL-60 (Leukemia) | Cytotoxicity Assay | Showed potent cytotoxic effects | [3] |
| Vascular Smooth Muscle Cells | Apoptosis Assay | Inhibited sodium nitroprusside-induced apoptosis | [4] |
Table 2: Summary of In Vivo Efficacy of YC-1
| Animal Model | Condition | Administration Route | Key Findings | Reference |
| Rat Carotid Artery | Balloon Injury-Induced Restenosis | Topical (Pluronic Gel) | Reduced the neointima to media area ratio | [1] |
| Mice with HA22T Xenografts | Hepatocellular Carcinoma | Not Specified | Induced dose-dependent inhibition of tumor growth | [2] |
Mechanism of Action: The Signaling Pathways of YC-1
YC-1 exerts its biological effects through the modulation of several key signaling pathways. A primary mechanism is the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. However, some of its antiproliferative effects are independent of the sGC-cGMP pathway.
Experimental Workflow for In Vitro Analysis of YC-1
Caption: A generalized workflow for assessing the in vitro efficacy of YC-1.
Signaling Pathway of YC-1 in Smooth Muscle Cell Proliferation
Caption: YC-1's inhibitory effects on smooth muscle cell proliferation.
Alternative and Analog Compounds
Research into the therapeutic potential of indazole and pyrazole derivatives has led to the synthesis and evaluation of several other compounds with similar or enhanced activities.
1. Furopyrazole Analogs of YC-1: A series of 1-benzyl-3-(substituted aryl)-5-methylfuro[3,2-c]pyrazoles were synthesized and evaluated for their cytotoxicity against the HL-60 leukemia cell line.[3] Notably, 1-benzyl-3-(5-hydroxymethyl-2-furyl)-5-methylfuro[3,2-c]pyrazole demonstrated greater potency than YC-1 in this assay.[3]
2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: These compounds have shown submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells.[5] Their mechanism involves the reduction of mTORC1 activity and modulation of autophagy, suggesting a different pathway of action compared to YC-1.[5]
Table 3: Comparison of YC-1 and Alternative Compounds
| Compound | Target Cell Line | Key In Vitro Finding | Mechanism of Action |
| YC-1 | Smooth Muscle, Hepatocellular Carcinoma, Leukemia | Inhibition of proliferation, G1 cell cycle arrest | sGC activation, inhibition of TGF-β1 and FAK |
| Furopyrazole Analog | HL-60 (Leukemia) | More potent cytotoxicity than YC-1 | Not fully elucidated, likely involves apoptosis induction |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar antiproliferative activity | mTORC1 inhibition, autophagy modulation |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited findings.
Cell Proliferation and Cytotoxicity Assays:
-
Cell Culture: Target cell lines (e.g., HL-60, HA22T, Hep3B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Quantification: Cell viability or proliferation is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.
Flow Cytometry for Cell Cycle Analysis:
-
Cell Preparation: Cells are harvested after treatment, washed, and fixed in ethanol.
-
Staining: Fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
Analysis: The DNA content of individual cells is measured using a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
In Vivo Tumor Xenograft Model:
-
Cell Implantation: A specified number of tumor cells (e.g., HA22T) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound or a vehicle control via a specified route (e.g., intraperitoneal, oral) for a defined period.
-
Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
Balloon Injury Model of Restenosis:
-
Surgical Procedure: A balloon catheter is inserted into the carotid artery of an anesthetized rat and inflated to induce endothelial denudation and smooth muscle injury.
-
Drug Application: The test compound, often formulated in a pluronic gel for sustained release, is applied topically to the injured artery.
-
Histological Analysis: After a period of time (e.g., two weeks), the artery is harvested, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize the neointima and media. The area of each layer is measured to determine the extent of restenosis.
This comparative guide highlights the significant therapeutic potential of YC-1 and related indazole and pyrazole derivatives. The provided data and methodologies offer a foundation for further research and development of these compounds as novel therapeutic agents.
References
- 1. The inhibitory mechanism of YC-1, a benzyl indazole, on smooth muscle cell proliferation: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of furopyrazole analogs of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole (YC-1) as novel anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) 1‐Benzyl‐3‐(5′‐hydroxymethyl‐2′‐furyl)‐indazole (YC‐1) Derivatives as Novel Inhibitors Against Sodium Nitroprusside‐Induced Apoptosis (2003) | Jin-Cherng Lien | 1 Citations [scispace.com]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Biological Evaluation of (1-Benzylindazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and biological evaluation of (1-Benzylindazol-3-yl)methanol, a synthetic indazole derivative with potential therapeutic applications. The information presented herein is intended to assist researchers in evaluating the reproducibility of its synthesis and understanding its biological context in comparison to structurally related alternatives.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, characterized by a benzyl group at the N1 position and a hydroxymethyl group at the C3 position of the indazole core, is a subject of interest for its potential as a scaffold in drug discovery. This guide delves into the reproducibility of its synthesis and compares its biological profile with that of relevant analogs.
Synthesis and Reproducibility
The synthesis of this compound can be achieved through various synthetic routes. A commonly cited method involves the reduction of 1-benzyl-1H-indazole-3-carboxylic acid. The reproducibility of this synthesis, as indicated by reported yields, is a critical factor for its utility in research and development.
Synthetic Protocols
A representative protocol for the synthesis of this compound is detailed below, based on established literature.
Protocol 1: Reduction of 1-benzyl-1H-indazole-3-carboxylic acid [1]
-
Starting Material: 1-benzyl-1H-indazole-3-carboxylic acid.
-
Reaction: The carboxylic acid is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like anhydrous tetrahydrofuran (THF).
-
Work-up: The reaction is quenched, followed by extraction and purification steps to isolate the final product.
-
Purification: Purification is typically achieved through column chromatography or recrystallization.
The reaction workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Comparison of Synthetic Yields
The reproducibility of a synthetic method is often assessed by comparing the reported yields from different experiments or publications. The table below summarizes the reported yields for the synthesis of this compound.
| Compound | Synthetic Method | Reported Yield (%) | Reference |
| This compound | Reduction of the corresponding 3-carboxylic acid | 50% | --INVALID-LINK-- |
| This compound | Not specified | 79.6% | --INVALID-LINK-- |
Biological Evaluation
The biological activity of this compound and its analogs is a key determinant of their therapeutic potential. Anticancer activity is a frequently investigated endpoint for indazole derivatives. This section compares the available cytotoxicity data for compounds structurally related to this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
The experimental workflow for the MTT assay is depicted below:
Caption: General workflow for an MTT cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| [Cu(L)(bipy)]NO₃·H₂O (L = 1-benzyl-1H-indazol-3-ol) | MCF-7 (Breast Cancer) | 49.40 | --INVALID-LINK-- |
| [Cu(L)(phen)]NO₃·H₂O (L = 1-benzyl-1H-indazol-3-ol) | MCF-7 (Breast Cancer) | 45.91 | --INVALID-LINK-- |
Signaling Pathways
Indazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and angiogenesis. Key pathways include the VEGFR-2 and PI3K/Akt/mTOR signaling cascades, as well as the induction of apoptosis.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many indazole-based anticancer drugs, such as axitinib and pazopanib, function as potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents, including indazole derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.
Caption: Induction of apoptosis by indazole derivatives.
Conclusion
This compound is a synthetically accessible indazole derivative. While direct and comprehensive comparative data on its biological activity are limited in publicly available literature, studies on closely related analogs suggest that the N-benzyl-indazole scaffold holds promise for the development of novel therapeutic agents, particularly in the context of cancer. The reproducibility of its synthesis, with reported yields varying, highlights the importance of standardized and optimized protocols for consistent production. Further investigation into the specific biological targets and a broader evaluation of the cytotoxic profile of this compound are warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers to build upon in their exploration of this and related indazole compounds.
References
Safety Operating Guide
Personal protective equipment for handling (1-Benzylindazol-3-yl)methanol
This guide provides crucial safety and logistical information for the handling and disposal of (1-Benzylindazol-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Facilities must be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale & Citation |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). Lab coat. | Prevents skin contact, which can cause irritation.[1] While specific data for this compound is unavailable, Benzyl Alcohol, a related structure, shows good resistance to Nitrile and Butyl rubber.[1][3][4] Always inspect gloves for integrity before use. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. | Required when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.
Workflow for Handling this compound:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific work area within a chemical fume hood.
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Gather all required handling materials such as spatulas, weigh boats, and reaction vessels.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood to minimize dust generation.
-
Transfer the compound to the reaction vessel. If creating a solution, add the solvent slowly to avoid splashing.
-
-
Post-Handling:
Spill, First Aid, and Disposal Plans
Spill Response:
-
Small Spills: For minor spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place into a sealed container for disposal.[1] Ensure proper PPE is worn during cleanup.
-
Large Spills: Evacuate the area. Prevent the spill from entering drains.[1] Contact your institution's environmental health and safety (EHS) department for guidance.
First Aid Measures:
| Exposure Route | First Aid Procedure | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1] |
| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention. | [1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. | [2] |
Chemical Waste Disposal Plan:
This compound is a non-halogenated organic compound. Disposal must comply with local, state, and federal regulations.
-
Segregation:
-
Collect waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[2][5]
-
Crucially, do not mix non-halogenated waste with halogenated solvent waste. [5] This is because non-halogenated solvents can often be recycled as fuel, while halogenated solvents require more costly incineration.[6]
-
-
Labeling:
-
Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[6]
-
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. gloves-online.com [gloves-online.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
